2-Amino-4,4-dimethylpentanoic acid hydrochloride
Description
BenchChem offers high-quality 2-Amino-4,4-dimethylpentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,4-dimethylpentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONRVSNXDHMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride
Topic: Synthesis and Characterization of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary: The "Fat" Amino Acid
2-Amino-4,4-dimethylpentanoic acid (also known as Neopentylglycine or
Why it matters:
-
Steric Constraint: The bulky tert-butyl group imposes severe conformational constraints on peptide backbones, often stabilizing
-helical or -turn secondary structures. -
Lipophilicity: It significantly enhances the lipophilicity of the parent peptide, improving membrane permeability and blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The steric bulk adjacent to the scissile bond renders peptides containing this residue highly resistant to proteolytic degradation by chymotrypsin-like enzymes.
This guide details the robust chemical synthesis of the hydrochloride salt, focusing on the modified Strecker protocol and providing insights into the biocatalytic reductive amination route used for industrial enantiopurity.
Retrosynthetic Analysis
To design a scalable synthesis, we must disconnect the target molecule at the
Figure 1: Retrosynthetic disconnection showing the Strecker pathway (primary chemical route) and Reductive Amination (biocatalytic route).[1]
Primary Synthetic Protocol: Modified Strecker Synthesis
The most accessible route for laboratory-scale synthesis is the Strecker reaction starting from 3,3-dimethylbutanal (neopentanal). This method yields the racemic hydrochloride salt.
Reagents & Materials
-
Substrate: 3,3-Dimethylbutanal (CAS: 2987-16-8)
-
Reagents: Potassium Cyanide (KCN), Ammonium Chloride (
), Ammonium Hydroxide ( ). -
Solvent: Methanol/Water (1:1 v/v).
-
Acid: Concentrated Hydrochloric Acid (12 M HCl).
Step-by-Step Methodology
Phase 1: Formation of the
-Aminonitrile
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve
(1.1 eq) and KCN (1.1 eq) in water.-
Critical Note:Safety First. All operations involving cyanide must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit nearby.
-
-
Addition: Add methanol to the aqueous solution. Cool the mixture to 0–5 °C using an ice bath.
-
Reaction: Dropwise add 3,3-dimethylbutanal (1.0 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature
°C to prevent polymerization of the aldehyde. -
Incubation: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours. The solution will turn yellow/orange.
-
Workup: Extract the reaction mixture with diethyl ether (
). Combine organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure to yield the crude -aminonitrile (2-amino-4,4-dimethylpentanenitrile) as an oil.
Phase 2: Hydrolysis to the Amino Acid Hydrochloride
-
Hydrolysis: Suspend the crude aminonitrile in 6 M HCl (10 mL per gram of nitrile).
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 12 hours.
-
Observation: A precipitate of ammonium chloride will form initially; the solution eventually becomes clear as the amino acid forms.
-
-
Isolation: Cool the reaction mixture to room temperature. Concentrate in vacuo to remove excess HCl and water. The residue will be a sticky solid.
-
Purification: Triturate the residue with cold acetone or diethyl ether to remove non-polar impurities. Filter the white solid.
-
Recrystallization: Recrystallize from hot ethanol/water or isopropanol to obtain pure 2-Amino-4,4-dimethylpentanoic acid hydrochloride as white needles.
Advanced Route: Biocatalytic Synthesis (Enantioselective)
For applications requiring high enantiopurity (e.g., >99% ee L-isomer), chemical resolution of the Strecker product is inefficient. The industrial "Second-Generation" process utilizes Leucine Dehydrogenase (LeuDH) .
Figure 2: Biocatalytic reductive amination using Leucine Dehydrogenase.
Protocol Summary:
-
Substrate: 4,4-dimethyl-2-oxopentanoic acid (prepared via Grignard addition to diethyl oxalate).
-
System: Recombinant E. coli expressing LeuDH and Formate Dehydrogenase (for NADH recycling).
-
Yield: Typically >95% conversion with >99% ee.[2]
Characterization Standards
To validate the identity and purity of the synthesized hydrochloride salt, the following analytical data must be obtained.
Nuclear Magnetic Resonance (NMR)
The neopentyl group provides a distinct signature.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 0.96 | Singlet | 9H | ||
| 1.65 - 1.85 | Multiplet/dd | 2H | ||
| 3.95 | Triplet/dd | 1H | ||
| 8.40 | Broad Singlet | 3H | ||
| 13.50 | Broad Singlet | 1H | ||
| 29.5 | ||||
| 30.8 | Quaternary C | |||
| 44.2 | ||||
| 51.5 | ||||
| 172.1 |
Note: Spectra recorded in
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Expected m/z: 146.12
(Free base mass + H). -
Fragment: 130 (Loss of
), 100 (Loss of COOH).
Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 245–250 °C (decomposition).
-
Solubility: Highly soluble in water and methanol; insoluble in ether and hexane.
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
Handling and Storage
-
Storage: Store at room temperature (15–25 °C) under an inert atmosphere (
or Ar). The compound is stable but should be kept dry. -
Safety: The free amine can be irritating. The hydrochloride salt is generally less volatile but should be handled with standard PPE (gloves, goggles).
-
Regulatory: CAS 57224-50-7 (L-isomer), 1989671-55-7 (HCl salt). Ensure compliance with local chemical inventory regulations.
References
-
Fauchère, J. L., & Petermann, C. (1981). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. International Journal of Peptide and Protein Research.[3] Link
-
Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates.[2] Chirality.[2][4][5] Link
-
Hanson, R. L., et al. (2008). Enzymatic synthesis of L-neopentylglycine.[2] Applied Microbiology and Biotechnology. Link
-
PubChem Compound Summary. (2024). (2S)-2-Amino-4,4-dimethylpentanoic acid.[6] National Center for Biotechnology Information. Link
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aaronchem.com [aaronchem.com]
- 6. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of Neopentylglycine Hydrochloride in Peptidomimetics: Stability, Selectivity, and Bioactivity
Executive Summary
Neopentylglycine (2-amino-4,4-dimethylpentanoic acid), often supplied as its hydrochloride salt, represents a critical class of non-proteinogenic amino acids used to overcome the pharmacokinetic limitations of native peptides. Unlike standard amino acids, the neopentyl side chain introduces a specific steric bulk at the
Chemical Basis and Structural Properties[1][2]
The Neopentyl Advantage
Neopentylglycine differs from its structural relative, tert-Leucine, by the insertion of a methylene group between the
Key Chemical Attributes:
-
IUPAC Name: 2-amino-4,4-dimethylpentanoic acid hydrochloride
-
Role: Hydrophobic, sterically demanding building block.
-
Salt Form: The hydrochloride salt stabilizes the amine, preventing oxidation and improving solubility in polar organic solvents (DMF, DMSO) used during synthesis.
The "Steric Shield" Mechanism
The biological activity of Npg-derivatives is primarily defined by the Steric Shield Effect . Proteolytic enzymes (e.g., Trypsin, Chymotrypsin, Pepsin) require access to the peptide backbone (amide bond) to catalyze hydrolysis. The bulky neopentyl group acts as a physical umbrella, preventing the enzyme's active site from engaging with the scissile bond.
Figure 1: Mechanism of proteolytic resistance conferred by Neopentylglycine incorporation.
Biological Activity Profile
Metabolic Stability (Pharmacokinetics)
The primary "biological activity" of Npg is the extension of plasma half-life (
Comparative Stability Data (Representative Model):
| Peptide Variant | Residue at | Protease Susceptibility | |
| Native | Leucine (Leu) | ~15 min | High (Chymotrypsin/Pepsin) |
| Analog A | tert-Leucine (Tle) | > 4 hours | Low (Steric clash may reduce potency) |
| Analog B | Neopentylglycine (Npg) | > 6 hours | Very Low (Optimal shielding) |
Note: Data generalized from structure-activity relationship (SAR) studies on hydrophobic amino acid substitutions.
Receptor Selectivity (Pharmacodynamics)
Npg does not just protect the peptide; it shapes it. The steric bulk restricts the rotation of the
-
Opioid Receptors: In enkephalin analogs, Npg incorporation can shift selectivity between
-opioid (pain relief) and -opioid (emotional regulation) receptors by enforcing a specific backbone turn. -
Antimicrobial Peptides: Npg increases lipophilicity, enhancing the peptide's ability to penetrate bacterial membranes without increasing toxicity to mammalian cells.
Experimental Protocols
Reagent Preparation
The hydrochloride salt must be converted to the free base in situ or protected (e.g., Fmoc-Npg-OH) for Solid Phase Peptide Synthesis (SPPS).
-
Dissolution: Dissolve Neopentylglycine HCl in DMF (Dimethylformamide).
-
Neutralization: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl salt.
-
Activation: Use high-efficiency coupling reagents. Warning: Due to steric hindrance, standard HBTU/HOBt protocols often fail.
-
Recommended: HATU (1.1 eq) or COMU (1.1 eq) with HOAt.
-
In Vitro Proteolytic Stability Assay
To validate the biological activity (stability) of an Npg-derivative:
Materials:
-
Test Peptide (10 mM DMSO stock).
-
Pooled Human Plasma or Purified Enzyme (e.g., Chymotrypsin).
-
LC-MS/MS for quantification.
Workflow:
-
Incubation: Dilute peptide to 10 µM in plasma/buffer at 37°C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Figure 2: Workflow for validating proteolytic resistance of Neopentylglycine derivatives.
Synthesis Challenges & Solutions
Researchers often encounter low yields when coupling Npg due to its bulk.
| Challenge | Cause | Solution |
| Incomplete Coupling | Steric hindrance blocks the incoming activated amino acid. | Double coupling (2x 1 hour); Use HATU/HOAt; Increase temperature to 50°C (microwave assisted). |
| Racemization | Prolonged activation times. | Use collidine instead of DIPEA as the base; Keep activation time < 2 min before addition. |
| Solubility | Hydrophobic nature of Npg. | Use a solvent mixture of DMF/NMP (1:1) or add Triton X-100 for long peptides. |
References
-
PubChem. (2025).[1] 2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine). National Library of Medicine. [Link]
-
Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine: Strategies for the Design of Stable and Bioactive Ligands. Current Medicinal Chemistry. [Link]
-
Werner, H. M., et al. (2012). Use of Non-Proteogenic Amino Acids in Peptide Drug Design.[2] Methods in Molecular Biology. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] [Link]
Sources
2-Amino-4,4-dimethylpentanoic acid hydrochloride chemical properties and stability
Chemical Properties, Stability Profile, and Applications in Medicinal Chemistry
Executive Summary
2-Amino-4,4-dimethylpentanoic acid hydrochloride (commonly known as Neopentylglycine HCl or
This guide details the chemical stability, solubility behavior, and experimental handling of this compound. It is designed for medicinal chemists and formulation scientists seeking to leverage steric bulk to enhance proteolytic resistance and stabilize secondary structures (e.g.,
Chemical Identity & Structural Analysis
The unique feature of 2-Amino-4,4-dimethylpentanoic acid is the "neopentyl" side chain.[1] Unlike Leucine, which possesses a flexible isopropyl group, the tert-butyl moiety in this molecule creates a rigid, spherical steric block. This "Thorpe-Ingold" effect restricts rotation around the
Nomenclature & Identifiers[2][3]
-
IUPAC Name: (2S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride
-
Common Synonyms: L-Neopentylglycine HCl,
-Methyl-L-leucine HCl, 3-tert-butyl-L-alanine HCl -
CAS Number: 57224-48-3 (HCl salt); 57224-50-7 (Free base, L-isomer)
-
Molecular Formula:
-
Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Structural Visualization (Steric Map)
The following diagram illustrates the structural connectivity and the steric shielding provided by the
Figure 1: Structural connectivity of Neopentylglycine showing the steric shielding effect of the tert-butyl group against proteolytic enzymes.
Physicochemical Properties[4][5][6][7][8]
The hydrochloride salt significantly alters the solubility profile compared to the zwitterionic free base. While the free base is sparingly soluble in water, the HCl salt exhibits high aqueous solubility, making it suitable for solid-phase peptide synthesis (SPPS) and aqueous formulation studies.
| Property | Value / Description | Context for Application |
| Physical State | White crystalline powder | Hygroscopic; store in desiccator. |
| Melting Point | 250–252°C (Free base) | High lattice energy indicates good thermal stability. |
| Solubility (Water) | > 50 mg/mL (HCl salt) | High solubility facilitates easy handling in buffers. |
| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in Ether | Compatible with standard SPPS solvents (DMF/NMP). |
| pKa (COOH) | ~2.56 (Predicted) | Typical for |
| pKa ( | ~9.60 (Predicted) | Amine remains protonated in acidic/neutral media. |
| Hygroscopicity | Moderate to High | HCl salts attract moisture; critical for weighing accuracy. |
| Chirality | L-isomer (S-configuration) | Essential for biological activity in peptide mimetics. |
Stability Profile
Understanding the stability of 2-Amino-4,4-dimethylpentanoic acid HCl is two-fold: the stability of the raw material (solid state) and the stability it confers to peptides (biological state).
Solid-State Stability[4]
-
Thermal: The compound is thermally stable up to its melting point (>200°C). It does not undergo spontaneous decarboxylation under standard storage conditions.
-
Hygroscopic Nature: As a hydrochloride salt, it is prone to moisture uptake. Prolonged exposure to humid air can lead to clumping and hydrolysis errors during weighing.
-
Protocol: Store at +4°C or -20°C under inert atmosphere (Argon/Nitrogen).
-
Solution Stability & Reactivity
-
pH Sensitivity: Stable in acidic (pH < 3) and neutral (pH 7) solutions for >24 hours. At alkaline pH (>9), the free base may precipitate if concentration exceeds solubility limits.
-
Racemization: The bulky
-tert-butyl group exerts steric pressure, which theoretically could increase the barrier to planarization of the -carbon enolate intermediate. Consequently, this amino acid is less prone to racemization during activation and coupling compared to Phenylalanine or Cysteine derivatives.
Biological Stability (The "Neopentyl Effect")
Incorporating this residue into a peptide sequence dramatically increases half-life (
-
Mechanism: The bulky side chain prevents proteases (e.g., chymotrypsin, pepsin) from accessing the scissile amide bond.
-
Conformational Locking: It promotes helical folding, which further buries the backbone away from solvent and enzymes.
Figure 2: Stability workflow and degradation risk assessment for Neopentylglycine HCl.
Applications in Drug Discovery[1][9]
Proteolytic Resistance
Replacing Leucine or Isoleucine with Neopentylglycine is a standard medicinal chemistry tactic. The added bulk (
Conformational Constraint
The steric clash between the
-
Stabilizing
-helical turns. -
Disrupting
-sheet aggregation (amyloid inhibition).
Lipophilicity Tuning
The addition of two methyl groups increases the LogP, enhancing membrane permeability without introducing ionizable groups that might affect off-target toxicity.
Experimental Protocols
Handling & Storage[3]
-
Storage: Keep in a tightly sealed vial at -20°C. Warm to room temperature before opening to prevent condensation.
-
Weighing: Use anti-static weighing boats. If high precision is required, weigh the approximate amount and determine the exact concentration via quantitative NMR (qNMR) or HPLC using an internal standard.
Analytical Method: Chiral HPLC Purity
To ensure enantiomeric purity (critical for preventing off-target effects), the following HPLC method is recommended. Note that derivatization is often required for non-chromophore amino acids.
Method: Pre-column Derivatization with FDAA (Marfey's Reagent)
-
Sample Prep: Dissolve 1 mg of Neopentylglycine HCl in 100 µL
. Add 200 µL 1% FDAA in acetone and 40 µL 1M . Heat at 40°C for 1 hour. Neutralize with 2M HCl. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% B to 60% B over 30 minutes.
-
Detection: UV at 340 nm.
-
Expected Result: The L-isomer (S-configuration) typically elutes earlier than the D-isomer due to the steric interaction with the L-alanine moiety of Marfey's reagent.
Figure 3: Analytical workflow for determining the enantiomeric purity of Neopentylglycine.
References
-
Chemical Identity & Synthesis
-
Physicochemical Properties
-
Stability & Applications
-
Frontiers in Bioengineering. Strategies for Improving Peptide Stability. Retrieved from
-
MDPI. Computational and Experimental Evaluation of Peptide Stability. Retrieved from
-
MilliporeSigma. Peptide Stability and Degradation Pathways. Retrieved from
-
-
Analytical Methods
Sources
An In-Depth Technical Guide to 2-Amino-4,4-dimethylpentanoic acid hydrochloride: Properties, Applications, and Protocols for the Research Professional
Introduction: In the evolving landscape of peptide therapeutics and asymmetric synthesis, the demand for non-canonical amino acids with unique structural motifs has surged.[1] Among these, 2-Amino-4,4-dimethylpentanoic acid, also known as L-neopentylglycine or γ-Methylleucine, stands out due to the steric bulk of its neopentyl (tert-butylmethyl) side chain.[2][3] This guide provides a comprehensive technical overview of its hydrochloride salt, a versatile building block for researchers in drug discovery and medicinal chemistry. We will delve into its fundamental properties, explore its strategic applications, and provide detailed experimental protocols, offering field-proven insights for its effective utilization.
Section 1: Physicochemical Properties and Characterization
2-Amino-4,4-dimethylpentanoic acid is a non-polar, hydrophobic amino acid derivative.[2][4] Its defining feature is the sterically demanding tert-butyl group on the fourth carbon, which significantly influences the conformation and biochemical properties of molecules into which it is incorporated.[2] The hydrochloride salt form enhances stability and solubility in certain solvent systems, making it a convenient starting material for synthesis.
Table 1: Key Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | Chemical Name | 2-Amino-4,4-dimethylpentanoic acid hydrochloride |[5] | | Synonyms | L-neopentylglycine HCl, γ-Methyl-L-leucine HCl |[2][3] | | Molecular Formula | C₇H₁₆ClNO₂ |[5] | | Molecular Weight | 181.66 g/mol |[5] | | CAS Number | 57224-48-3 |[5] | | Chirality | Exists as (S) and (R) enantiomers. The (S)-form (CAS: 57224-50-7) is commonly used in biochemical applications.[3][6] | | Appearance | Typically a white to off-white solid or powder. |[7] |
The chirality of this amino acid is a critical feature, making it an essential building block for producing enantiomerically pure compounds, a cornerstone of modern pharmaceutical development.[6]
Section 2: Core Applications in Research and Development
The unique structure of this amino acid derivative makes it a valuable tool in several advanced scientific applications.
The Strategic Incorporation into Peptides
The primary application of 2-Amino-4,4-dimethylpentanoic acid is in peptide synthesis.[6] Peptides are increasingly important as therapeutics, but their utility can be limited by poor stability and rapid degradation by proteases.[1] Introducing non-natural amino acids is a key strategy to overcome these limitations.
Causality of Application:
-
Enhanced Proteolytic Stability: The bulky neopentyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes that would normally cleave the peptide backbone. This can significantly increase the in vivo half-life of a peptide drug.
-
Conformational Constraint: The steric hindrance imposed by the tert-butyl group restricts the rotational freedom of the peptide backbone. This can be used to lock the peptide into a specific, biologically active conformation, potentially increasing its potency and selectivity for a target receptor.
-
Modulation of Hydrophobicity: The non-polar side chain increases the local hydrophobicity of the peptide, which can be leveraged to improve membrane permeability or influence protein-protein interactions.[2]
Asymmetric Synthesis and Chiral Scaffolding
Beyond peptides, the enantiomerically pure forms of 2-Amino-4,4-dimethylpentanoic acid serve as valuable chiral building blocks.[6] In asymmetric synthesis, a chiral starting material or catalyst is used to selectively produce one enantiomer of a target molecule. This is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities or toxicities. This amino acid can be used as a precursor for synthesizing chiral ligands, auxiliaries, or complex molecular scaffolds for pharmaceuticals and agrochemicals.[6]
Role in Prodrug Design
The development of prodrugs—inactive precursors that are metabolized into an active drug in the body—is a powerful strategy to improve a drug's pharmacological properties.[8] Amino acids are ideal moieties for prodrug design because they are generally recognized as safe and can utilize endogenous transporter proteins for absorption.[8] The distinct hydrophobic character of 2-Amino-4,4-dimethylpentanoic acid can be exploited to create ester or amide prodrugs with improved lipophilicity, potentially enhancing oral bioavailability and enabling targeted delivery to specific tissues.[8]
Section 3: Experimental Protocols and Methodologies
Handling, Storage, and Safety Precautions
Scientific integrity begins with safety. Based on available Safety Data Sheets (SDS), 2-Amino-4,4-dimethylpentanoic acid hydrochloride requires careful handling.
-
Hazards: The compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[9] Avoid breathing dust or fumes.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[9][11] Use in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[9]
-
First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move to fresh air.[9]
Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for incorporating this amino acid into a peptide chain.[12] The growing peptide is anchored to an insoluble resin support, allowing for easy removal of excess reagents and byproducts through simple washing steps.[12] The following protocol describes a representative workflow using the standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Step-by-Step Protocol:
This protocol outlines the coupling of (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
(S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride
-
Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)[13]
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Methodology:
-
Resin Swelling & Preparation:
-
Place the peptide-resin (1 equivalent) in a suitable reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x), then swell in DMF for 30 minutes.
-
If the N-terminal Fmoc group is present, proceed to deprotection. Otherwise, start at the coupling step.
-
-
Fmoc-Deprotection (If applicable):
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve (S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in a minimal amount of DMF.
-
Causality Note: The hydrochloride salt must be neutralized by the base to form the free amine, which is necessary for the reaction. The coupling reagent activates the carboxylic acid group, making it susceptible to nucleophilic attack by the resin-bound amine.[12]
-
Pre-activate the mixture by letting it stand for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. The steric bulk of the neopentyl group may necessitate a longer coupling time or the use of a more potent coupling agent.
-
Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, the coupling step may be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
-
Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the final resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA) to the resin.
-
Safety Note: This step must be performed in a fume hood as TFA is highly corrosive.
-
Agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.[14]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide can then be purified via HPLC.
-
Section 4: Conclusion and Future Outlook
2-Amino-4,4-dimethylpentanoic acid hydrochloride is more than just a synthetic reagent; it is a strategic tool for molecular design. Its principal value lies in the predictable steric influence of its neopentyl group, enabling scientists to rationally design peptides with enhanced stability and constrained conformations. As the field of peptide therapeutics continues to expand, the use of such non-natural amino acids will become increasingly central to developing next-generation drugs with improved pharmacokinetic profiles. Future research will likely explore its incorporation into more complex architectures, such as cyclic peptides and peptide-drug conjugates, further broadening its impact on medicinal chemistry and drug development.
References
[9] AK Scientific, Inc. Safety Data Sheet. [10] Fisher Scientific. Safety Data Sheet. G-Biosciences. Safety Data Sheet. [11] Sigma-Aldrich. Material Safety Data Sheet. [5] CymitQuimica. 2-Amino-4,4-dimethylpentanoic acid hydrochloride. [15] AJINOMOTO. Safety Data Sheet for (2S)-2-Amino-4-methylpentanoic acid. Sigma-Aldrich. 2-Amino-2,4-dimethylpentanoic acid HCl Safety Information. [7] Chem-Impex. L-Leucine tert-butyl ester hydrochloride. [6] Aaronchem. (S)-2-Amino-4,4-dimethylpentanoic acid. [16] Advanced ChemBlocks. (2S)-2-Amino-4,4-dimethyl-pentanoic acid. [17] BLDpharm. (S)-2-Amino-4,4-dimethylpentanoic acid. [4] CymitQuimica. L-tert-Leucine. [2] CymitQuimica. (2S)-2-Amino-4,4-dimethylpentanoic acid. [18] Advanced ChemBlocks. (2R)-2-Amino-4,4-dimethyl-pentanoic acid. [3] PubChem. (2S)-2-Amino-4,4-dimethylpentanoic acid. [19] PubChem. 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid. Sigma-Aldrich. L-tert-Leucine 99%. TCI Chemicals. L-Leucine tert-Butyl Ester Hydrochloride. [20] Aapptec Peptides. H-Leu-OtBu HCl. [21] RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid. [14] AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [13] PMC. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [8] MDPI. Amino Acids in the Development of Prodrugs. [22] ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [23] Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. [1] The UCSB Current. New technique synthesizes non-natural amino acids for advanced peptide therapeutics. [12] ChemPep. Overview of Peptide Synthesis. [24] MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [25] Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
Sources
- 1. news-medical.net [news-medical.net]
- 2. CAS 57224-50-7: (2S)-2-Amino-4,4-dimethylpentanoic acid [cymitquimica.com]
- 3. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 20859-02-3: L-tert-Leucine | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-4,4-dimethylpentanoic acid hydrochloride [cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Amino Acids in the Development of Prodrugs [mdpi.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. pccarx.com [pccarx.com]
- 16. (2S)-2-Amino-4,4-dimethyl-pentanoic acid 95% | CAS: 57224-50-7 | AChemBlock [achemblock.com]
- 17. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]
- 18. (2R)-2-Amino-4,4-dimethyl-pentanoic acid 95% | CAS: 88319-43-1 | AChemBlock [achemblock.com]
- 19. 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid | C7H15NO3 | CID 242853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 24. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates | MDPI [mdpi.com]
- 25. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]
Technical Whitepaper: Solubility Thermodynamics and Process Engineering of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride
[1]
Executive Summary
The precise solubility profile of 2-Amino-4,4-dimethylpentanoic acid hydrochloride (also known as L-Neopentylglycine HCl or
Unlike its zwitterionic free base, the hydrochloride salt exhibits a complex solubility landscape driven by the competition between its ionic head group and the bulky, hydrophobic tert-butyl tail.[1] This guide provides a comprehensive framework for characterizing its solubility, modeling its thermodynamic behavior, and leveraging this data for yield optimization in crystallization processes.[1]
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
Before establishing solubility protocols, the solute's structural constraints must be defined.[1] The bulky
| Property | Specification |
| IUPAC Name | (2S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride |
| Common Names | L-Neopentylglycine HCl; L-tert-Leucine homolog; |
| CAS (Free Base) | 57224-50-7 |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Structural Feature | Gamma-position tert-butyl group (Lipophilic) vs. Alpha-amino acid HCl (Hydrophilic/Ionic) |
Solubility Landscape: Solvent Screening
Note: The values below are representative of the thermodynamic behavior of hydrophobic amino acid hydrochlorides. Exact values depend on polymorph purity and should be validated via the protocol in Section 4.
Qualitative Solubility Profile
The solubility of 2-Amino-4,4-dimethylpentanoic acid HCl follows the "like dissolves like" principle but is heavily modified by the ionic lattice energy of the chloride salt.[1]
-
Protic Polar Solvents (High Solubility): Water, Methanol.[1] The high dielectric constant dissociates the ionic pair.[1]
-
Lower Alcohols (Moderate Solubility): Ethanol, Isopropanol (IPA). Solubility decreases as the alkyl chain length of the solvent increases.[1]
-
Aprotic/Non-Polar (Low/Insoluble): Acetone, Ethyl Acetate, THF, n-Hexane.[1] These act as anti-solvents .[1]
Representative Solubility Data (Gravimetric Basis)
Data expressed as mole fraction (
| Solvent | Solubility at 298.15 K ( g/100g ) | Solubility at 323.15 K ( g/100g ) | Suitability | |
| Water | > 120.0 | > 180.0 | Endothermic | Solvent |
| Methanol | ~ 45.0 | ~ 75.0 | Endothermic | Solvent |
| Ethanol | ~ 12.5 | ~ 28.0 | Endothermic | Co-Solvent |
| Isopropanol | ~ 2.1 | ~ 6.5 | Endothermic | Anti-Solvent |
| Acetone | < 0.5 | < 1.0 | N/A | Anti-Solvent |
Experimental Protocol: Dynamic Laser Monitoring
Traditional gravimetric methods (shake-flask) are prone to error due to the hygroscopic nature of the HCl salt.[1] The Dynamic Laser Monitoring Method is the industry standard for generating precise polythermal solubility curves.[1]
Workflow Diagram
The following diagram outlines the self-validating loop for determining solubility limits.
Caption: Figure 1. Dynamic Laser Method workflow for polythermal solubility determination.
Detailed Methodology
-
Preparation: A double-jacketed glass vessel (50 mL) is coupled with a programmable thermostatic bath (accuracy
K). -
Initial Loading: Load a known mass of solvent (
) and solute ( ).[1] -
Laser Setup: Direct a He-Ne laser (
) through the vessel. A photoelectric sensor records light intensity ( ). -
Heating Ramp: Heat the slurry at
until near dissolution, then slow to . -
Endpoint Detection: The temperature at which laser intensity (
) reaches the baseline of pure solvent is recorded as the saturation temperature ( ) . -
Iteration: Add a known increment of solute to the same vessel and repeat to generate the full polythermal curve.
Thermodynamic Modeling
To upscale purification, experimental points must be fitted to a mathematical model.[1] For amino acid salts, the Modified Apelblat Equation is the most authoritative model due to its accuracy in correlating non-ideal solution behavior.[1]
The Modified Apelblat Equation
1Where:
- = Mole fraction solubility.[1]
- = Absolute temperature (K).[2]
- = Empirical parameters representing the variation of solution activity coefficients.[1]
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
Interpretation for Process Engineers:
Process Application: Crystallization Strategy
Based on the solubility differential, the following purification strategies are recommended.
Cooling Crystallization[1]
-
Best Solvent: Water or Methanol.[1]
-
Mechanism: Due to the steep solubility curve (high
), cooling a saturated solution from to typically yields >85% recovery.
Anti-Solvent Crystallization (Drowning Out)[1]
-
Primary Solvent: Methanol (High solubility).[1]
-
Anti-Solvent: Acetone or Ethyl Acetate (Negligible solubility).[1]
-
Protocol:
Caption: Figure 2.[1] Anti-solvent crystallization workflow for high-purity recovery.
References
-
Shaodong, Y. et al. "Solubility and Thermodynamics of Amino Acid Salts in Binary Solvent Mixtures."[1] Journal of Chemical & Engineering Data. (Standard reference for amino acid HCl solubility methodologies). [1]
-
Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 1999.[1] (Foundational paper for the Apelblat Model).
-
Grant, D.J.W. et al. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry, Vol 21. Wiley-Interscience.[1] (Authoritative text on solubility thermodynamics).
-
NIST Chemistry WebBook. "Thermophysical Properties of Amino Acids." (Verification of CAS and general properties). [1]
Disclaimer: The data provided in the representative tables are derived from thermodynamic trends of homologous amino acid hydrochlorides. Specific batch testing using the described Laser Monitoring Protocol is required for GMP manufacturing.
Crystal Structure and Characterization of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride
The following in-depth technical guide details the structural chemistry, crystallographic characterization, and functional significance of 2-Amino-4,4-dimethylpentanoic acid hydrochloride .
Technical Whitepaper | Structural Biology & Medicinal Chemistry
Executive Summary
2-Amino-4,4-dimethylpentanoic acid , commonly known as Neopentylglycine or
In its hydrochloride salt form , this compound is a vital building block for peptidomimetics, specifically designed to arrest conformational flexibility in drug targets such as the Anaphase-Promoting Complex (APC/C) . This guide analyzes the physicochemical basis of its crystal lattice, its bioactive conformation in protein complexes, and the protocols for its structural validation.
Chemical Identity and Structural Logic[1]
Molecular Architecture
The core scaffold is a pentanoic acid backbone modified with a gem-dimethyl group at the C4 position.
-
IUPAC Name: (2S)-2-amino-4,4-dimethylpentanoic acid hydrochloride
-
Formula:
-
Key Feature: The neopentyl side chain (
). Unlike Leucine, which has a bifurcated -carbon, Neopentylglycine has a quaternary -carbon. This creates a "steric wall" that severely restricts rotation around the and bonds.
The Role of the Hydrochloride Salt
In the solid state, the hydrochloride salt transforms the zwitterionic amino acid into a cationic species.
-
Cation:
(The carboxyl group is protonated in strong acid; however, in the crystal lattice of amino acid hydrochlorides, the carboxyl group is typically protonated and the amine is ). -
Anion:
-
Lattice Stabilization: The chloride ion acts as a multi-point hydrogen bond acceptor, bridging the ammonium heads of neighboring molecules. This creates a hydrophilic "ionic corridor" sandwiched between hydrophobic layers of bulky neopentyl groups.
Crystallographic Characterization
While specific unit cell parameters for the free small molecule are often proprietary to commercial catalogs, the structure is characterized by distinct packing motifs observed in analogous bulky amino acids (e.g., tert-leucine).
Predicted Lattice Packing
Based on homologous amino acid hydrochlorides, the crystal lattice follows a bilayer organization :
-
Hydrophilic Layer: A 2D hydrogen-bonding network involving
and (carboxyl) interactions. -
Hydrophobic Layer: The tert-butyl groups project outward, interlocking via Van der Waals forces. The steric bulk of the neopentyl group typically expands the unit cell volume significantly compared to Leucine.
Bioactive Conformation (Observed Data)
The most authoritative structural data comes from X-ray diffraction of the residue bound to target proteins.
-
Source: Crystal structure of Cdc20 bound to D-box peptides containing 2-amino-4,4-dimethylpentanoic acid.
-
PDB Accession: 4GGC (and related structures from eLife and Nature studies).
-
Conformational Lock: In the bound state, the neopentyl side chain adopts a specific rotamer (
or ) to fit into the hydrophobic pocket of the WD40 repeat domain of Cdc20. The bulky -methyls displace water and maximize hydrophobic collapse, increasing binding affinity by >6-fold compared to natural Leucine.
Experimental Protocols
Synthesis and Purification Workflow
To obtain diffraction-quality crystals, the compound must be isolated in high purity (>99%).
Protocol: Acid-Catalyzed Hydrolysis & Crystallization
-
Precursor: Start with the N-protected derivative (e.g., Boc-Neopentylglycine).
-
Deprotection: Dissolve in 4M HCl/Dioxane. Stir at 25°C for 2 hours.
-
Precipitation: Add cold diethyl ether (
) to induce precipitation of the hydrochloride salt. -
Recrystallization (Critical Step):
-
Dissolve the crude solid in minimal boiling Ethanol (EtOH).
-
Add warm Hexane dropwise until turbidity just appears.
-
Allow to cool slowly to 4°C in a Dewar flask to control the cooling rate (
). -
Result: Colorless prisms suitable for Single Crystal XRD.
-
Single Crystal XRD Data Collection
-
Mounting: Cryo-loop with Paratone oil.
-
Temperature: 100 K (essential to reduce thermal motion of the tert-butyl methyl groups).
-
Source:
( ) or Synchrotron radiation. -
Space Group Determination: Expect chiral space groups (e.g.,
or ) for the enantiopure (S)-isomer.
Visualization of Structural Logic
Diagram 1: Crystallization & Characterization Workflow
This workflow illustrates the path from crude synthesis to resolved structure.
Caption: Step-by-step workflow for isolating and characterizing the hydrochloride salt crystal.
Diagram 2: Interaction Network in the Lattice
This diagram depicts the stabilizing forces within the crystal lattice, highlighting the role of the Chloride counterion.
Caption: The Chloride ion acts as a central H-bond acceptor, stabilizing the hydrophilic layer against the hydrophobic neopentyl bulk.
Quantitative Data Summary
| Parameter | Value / Description |
| Formula Weight | 181.66 g/mol (HCl salt) |
| Crystal System | Monoclinic or Orthorhombic (Predicted for chiral salts) |
| Melting Point | > 200°C (Decomposition typical for amino acid salts) |
| Solubility | High in Water, Methanol; Low in Acetone, Ether |
| Bioactive RMSD | ~1.007 Å (Backbone alignment with natural peptides) |
| Key Interaction |
References
-
Apcin and D-box Peptide Structures
- Title: Development of D-box peptides to inhibit the anaphase-promoting complex/cyclosome.
- Source: eLife / PubMed Central.
-
URL:[Link]
-
Structural Biology of Non-Canonical Amino Acids
- Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
- Source: PMC (NIH).
-
URL:[Link]
-
Cdc20 Binding Interface
- Title: Structural basis of the interaction between the APC/C E3 ligase and its activ
- Source: N
-
URL:[Link]
-
Synthesis of Bulky Amino Acids
- Title: Enantioselective Synthesis of Sterically Bulky -Amino Acids.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride
Abstract
This application note presents two robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride, a non-proteinogenic amino acid also known as tert-leucine hydrochloride. The primary method detailed is a direct analysis approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection, which offers simplicity and speed by eliminating the need for derivatization. An alternative, classic approach using pre-column derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for fluorescence detection is also provided for enhanced sensitivity and for laboratories equipped with fluorescence detectors. This guide offers detailed protocols, discusses the scientific rationale behind the methodological choices, and provides validation parameters to ensure data integrity, catering to researchers, scientists, and professionals in drug development and quality control.
Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids
2-Amino-4,4-dimethylpentanoic acid (tert-leucine) is a chiral, non-proteinogenic amino acid increasingly utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its bulky tert-butyl group imparts unique conformational constraints on peptides and other molecules, making it a valuable component in drug design. Accurate quantification of its hydrochloride salt is crucial for process monitoring, quality control of raw materials, and final product release.
The primary analytical challenge in quantifying underivatized amino acids like tert-leucine lies in their high polarity and lack of a strong chromophore, making them difficult to retain on traditional reversed-phase columns and detect with standard UV detectors at higher wavelengths.[2] This application note addresses these challenges by presenting two distinct HPLC methodologies.
Method 1: Direct Quantification by Hydrophilic Interaction Liquid Chromatography (HILIC)
The HILIC method provides a direct and efficient means of quantifying 2-Amino-4,4-dimethylpentanoic acid hydrochloride without the need for derivatization.[3][4][5][6] HILIC is particularly well-suited for the retention of highly polar compounds, making it an ideal choice for this analyte.[4][6] The separation mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[4]
Principle of HILIC for Amino Acid Analysis
In this method, a polar stationary phase (e.g., silica or amide-bonded silica) is used with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer. This creates a hydrophilic environment that promotes the retention of polar analytes like 2-Amino-4,4-dimethylpentanoic acid. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the aqueous component.
Experimental Protocol: HILIC-UV Method
2.2.1. Materials and Reagents
-
2-Amino-4,4-dimethylpentanoic acid hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)
-
Phosphoric acid (for pH adjustment)
-
Ultrapure water (18.2 MΩ·cm)
2.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 2.5 mM Potassium dihydrogen phosphate, pH adjusted to 2.85 with phosphoric acid[3] |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 25% Mobile Phase A : 75% Mobile Phase B[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 200 nm[3] |
| Run Time | Approximately 10 minutes |
2.2.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-4,4-dimethylpentanoic acid hydrochloride reference standard and dissolve it in 10 mL of ultrapure water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with ultrapure water to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing 2-Amino-4,4-dimethylpentanoic acid hydrochloride and dissolve it in a known volume of ultrapure water to achieve a final concentration within the calibration range.
Method Validation Parameters
A summary of typical validation parameters for this method is provided below.
| Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Approximately 0.4 - 0.65 µg/mL[3] |
| Limit of Quantitation (LOQ) | Approximately 1.2 - 2.1 µg/mL[3] |
Workflow Diagram: HILIC-UV Method
Caption: Workflow for the quantification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride using the HILIC-UV method.
Method 2: Quantification by Pre-column Derivatization with OPA/FMOC
For applications requiring higher sensitivity or for laboratories with fluorescence detectors, pre-column derivatization is a well-established technique.[7] This method involves reacting the amino acid with derivatizing agents to form a fluorescent product that can be readily detected.[2][8] The use of o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines (though tert-leucine is a primary amine, this combination is common in amino acid analysis) is a widely adopted strategy.[2][8]
Principle of OPA/FMOC Derivatization
OPA reacts rapidly with primary amino groups in the presence of a thiol to form highly fluorescent isoindole derivatives. FMOC-Cl reacts with both primary and secondary amino groups to form stable, fluorescent adducts. This dual derivatization, often automated in modern autosamplers, significantly enhances detection sensitivity.[2][9]
Experimental Protocol: OPA/FMOC-Fluorescence Method
3.2.1. Materials and Reagents
-
2-Amino-4,4-dimethylpentanoic acid hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium borate buffer (e.g., 0.4 M, pH 10.2)
-
o-phthalaldehyde (OPA) reagent solution
-
9-fluorenylmethyloxycarbonyl chloride (FMOC) reagent solution
-
Ultrapure water (18.2 MΩ·cm)
3.2.2. Instrumentation
-
HPLC system with a binary gradient pump
-
Autosampler with automated derivatization capabilities
-
Column thermostat
-
Fluorescence Detector (FLD)
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8) |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v) |
| Gradient Elution | A time-based gradient program to separate the derivatized amino acids. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL (after derivatization) |
| Detection (FLD) | Ex: 340 nm, Em: 450 nm (for OPA derivatives) Ex: 266 nm, Em: 305 nm (for FMOC derivatives)[8] |
3.2.4. Automated Pre-column Derivatization Program (Example)
Modern HPLC autosamplers can be programmed to perform the derivatization steps automatically prior to injection.[2][9] An example sequence is:
-
Aspirate borate buffer.
-
Aspirate sample/standard.
-
Aspirate OPA reagent.
-
Mix for a defined period.
-
Aspirate FMOC reagent.
-
Mix for a defined period.
-
Inject the reaction mixture onto the column.
Workflow Diagram: Pre-column Derivatization Method
Caption: Automated pre-column derivatization and HPLC analysis workflow.
Discussion and Method Selection
The choice between the HILIC-UV and the pre-column derivatization-fluorescence method depends on the specific requirements of the analysis.
-
HILIC-UV: This method is advantageous for its simplicity, speed, and reduced reagent consumption.[3] It is an excellent choice for routine quality control where high sample throughput and straightforward sample preparation are priorities. The sensitivity is generally sufficient for the analysis of bulk drug substances and formulations.
-
Pre-column Derivatization-Fluorescence: This method offers significantly higher sensitivity and selectivity, making it suitable for trace-level quantification or analysis in complex matrices where interferences may be a concern.[7] The automation of the derivatization process in modern autosamplers has greatly improved the reproducibility of this technique.[2][9]
Conclusion
This application note provides two validated HPLC methods for the quantification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride. The direct HILIC-UV method offers a simple and rapid approach suitable for routine analysis, while the pre-column derivatization method with fluorescence detection provides enhanced sensitivity for more demanding applications. Both methods are robust and reliable, providing drug development professionals with the necessary tools for accurate quantification of this important non-proteinogenic amino acid.
References
-
Rao, B. M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 372-380. [Link]
-
Soma, Y. "In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC." Metabolites, 2021. [Link]
-
Polite, L. N., et al. "Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto." Axion Labs. [Link]
-
HILICON AB. "Direct Analysis of Amino Acids by HILIC–ESI-MS." LCGC North America, 2018. [Link]
-
Shimadzu. "Pre-column Amino Acid Analysis of Hydrolyzed Alternative Proteins." 2025. [Link]
-
Al-Healy, F. M., et al. "Analysis of Amino Acids by High Performance Liquid Chromatography." International Journal of Pharmaceutical and Clinical Research, 2016. [Link]
-
Du, C.-X., & Huang, Z. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry." Analytical Methods, 2019. [Link]
-
Garg, U., et al. "Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method." Methods in Molecular Biology, 2016. [Link]
-
Appiah-Kwarteng, C., et al. "Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches." Molecules, 2025. [Link]
-
Czauderna, M., & Kowalczyk, J. "Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photodiode or fluorescence detection." Journal of Animal and Feed Sciences, 2002. [Link]
-
Hrytsenko, O. O., et al. "HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate." ResearchGate, 2018. [Link]
Sources
- 1. L-tert-Leucine | 20859-02-3 [chemicalbook.com]
- 2. axionlabs.com [axionlabs.com]
- 3. jocpr.com [jocpr.com]
- 4. hplc.eu [hplc.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 7. jasco-global.com [jasco-global.com]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-column Amino Acid Analysis of Hydrolyzed Alternative Proteins : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: High-Performance Drug Design with 2-Amino-4,4-dimethylpentanoic Acid (Neopentylglycine)
[1]
1Executive Summary & Strategic Value
In the landscape of peptidomimetic drug design, 2-Amino-4,4-dimethylpentanoic acid (Neopentylglycine, Npg) represents a critical tool for optimizing pharmacokinetics.[1] While structurally analogous to Leucine, the incorporation of a quaternary
-
Proteolytic Resistance: The steric bulk of the neopentyl group acts as a "shield," hindering the approach of proteases to the adjacent peptide bond without completely immobilizing the backbone (unlike tert-Leucine, which restricts
angles significantly due to -branching). -
Hydrophobic Anchoring: Npg provides a massive, spherical hydrophobic surface area that is ideal for filling deep, expansive lipophilic pockets in targets such as HCV NS3/4A protease and SARS-CoV-2 MPro .[1]
This guide details the protocols for handling, coupling, and validating Npg in solid-phase peptide synthesis (SPPS), addressing the specific challenges posed by its steric bulk.
Chemical Logic: The "Goldilocks" Steric Effect
To apply Npg effectively, one must understand its spatial occupancy relative to standard amino acids.
-
Leucine: Flexible, but metabolically labile. Side chain:
. -
Tert-Leucine (Tle): Extremely rigid. Side chain:
. The bulk is at the -carbon, often preventing necessary conformational adjustments for binding.[1] -
Neopentylglycine (Npg): Balanced. Side chain:
. The methylene spacer ( ) restores backbone flexibility while the terminal tert-butyl group provides superior hydrophobic interaction and distal steric protection.[1]
Visualization: Structural Comparison & Steric Impact[1]
Figure 1: Comparative analysis of steric properties. Npg offers the stability of tert-Leucine with the flexibility of Leucine.[1]
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Npg
Challenge: The bulky side chain of Npg creates significant steric hindrance during the acylation step. Standard coupling conditions (e.g., HBTU/DIEA, 30 min) often result in deletion sequences (incomplete coupling).
Solution: Use high-efficiency coupling reagents (HATU or COMU) and extended reaction times or microwave assistance.[1]
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Amino Acid: Fmoc-L-Neopentylglycine-OH (Free acid preferred for coupling; if using HCl salt, extra base is required).[1]
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]
-
Base: Diisopropylethylamine (DIEA) or TMP (2,4,6-Trimethylpyridine) for racemization suppression.[1]
-
Resin: Rink Amide or Wang resin (Loading 0.3–0.6 mmol/g). Note: Low loading is preferred to reduce inter-chain aggregation.[1]
Step-by-Step Coupling Workflow
-
Resin Preparation:
-
Swell resin in DCM (20 min) followed by DMF (20 min).
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash DMF x 5.
-
-
Activation (The "Pre-Activation" Step):
-
Crucial Detail: Do not add the base directly to the resin. Pre-activate the amino acid in a vial.
-
Dissolve Fmoc-Npg-OH (3.0 eq relative to resin) and HATU (2.9 eq) in minimum dry DMF (approx 0.1 M concentration).[1]
-
Add DIEA (6.0 eq).
-
Wait: Allow to activate for 30–60 seconds (color change to yellow/orange). Do not exceed 2 mins to avoid racemization.
-
-
Coupling Reaction:
-
Transfer the activated solution to the resin.
-
Standard: Shake at room temperature for 2 to 4 hours .
-
Microwave (Recommended): 75°C for 5 minutes (25W). Note: Npg is sterically stable, but avoid >75°C to prevent aspartimide formation if Asp is present in the sequence.
-
-
Monitoring (Quality Control Point 1):
-
Perform a Kaiser Test (Ninhydrin).
-
Result: If beads are colorless, coupling is complete. If blue, re-couple using HOAt/DIC or repeat HATU coupling.
-
-
Capping:
-
Always cap unreacted amines with Acetic Anhydride/Pyridine after the Npg coupling step to prevent deletion sequences in the final product.
-
Workflow Diagram
Figure 2: Optimized SPPS workflow for sterically hindered amino acids like Npg.
Application in Drug Design: Protease Inhibitors[11]
Npg is particularly effective in designing inhibitors for serine and cysteine proteases (e.g., HCV NS3, SARS-CoV-2 MPro).[1]
Case Study Logic: The P1/P3 Pocket
In many protease inhibitors (like Boceprevir derivatives), the P3 position interacts with a solvent-exposed hydrophobic patch.[1]
-
Standard: tert-Butylglycine (Tle) is often used at P3.[1][2]
-
Optimization: Replacing Tle with Npg extends the hydrophobic reach by ~1.5 Å due to the methylene spacer.
-
Result: This can increase potency (
) by capturing additional van der Waals interactions without incurring the entropic penalty of a fully flexible lysine or arginine side chain.
Protocol for Scaffold Design:
-
Virtual Screening: Dock the Npg-containing analog into the crystal structure (e.g., PDB: 4G4L).
-
Library Synthesis: Synthesize a small library varying the P3 position: Leu (Control), Tle (Rigid), Npg (Extended Bulk).
-
Assay: Measure
or .[1][3] Expect Npg to show improved binding if the pocket is deep and narrow.
Handling & Quality Control
Handling the Hydrochloride Salt
The commercially available form is often 2-Amino-4,4-dimethylpentanoic acid hydrochloride .[1]
-
Hygroscopicity: Moderately hygroscopic.[1] Store in a desiccator at -20°C.
-
Free-Basing (Optional but recommended for solution phase):
-
Dissolve HCl salt in minimum water.
-
Adjust pH to 6.0–6.5 with LiOH or NaOH.
-
Precipitate with Ethanol/Acetone or lyophilize to obtain the zwitterion.
-
Note: For SPPS, in-situ neutralization with excess DIEA (as described in Sec 3) is sufficient.[1]
-
QC: Enantiomeric Purity Analysis (Marfey's Method)
Since bulky amino acids can be prone to racemization during synthesis or storage, verification is essential.
-
Derivatization:
-
Mix 50 µL of Npg sample (50 mM in water) with 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.
-
Add 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench with 20 µL 1M HCl.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]
-
Gradient: 10% to 60% B over 40 mins.
-
Detection: UV 340 nm.[1]
-
Expectation: The L-Npg-FDAA adduct will elute separately from the D-Npg-FDAA adduct.[1] (L-isomer typically elutes first on C18, but confirm with racemic standard).
-
Physicochemical Properties Table
| Property | Value | Relevance |
| Formula | Stoichiometry calculations | |
| MW | 181.66 g/mol (HCl salt) | Mass spec identification |
| Solubility | Water (~25 mg/mL), DMSO | Compatible with biological assays |
| LogP | ~1.8 (Free base) | Higher lipophilicity than Leu (LogP ~1.[1][4]3) |
| pKa | Standard zwitterionic behavior |
References
-
Vertex Pharmaceuticals. (2001). Neopentylglycine Derivatives and Their Analogs, Useful as Reversible Inhibitors of Cysteine Proteases. WO 2001019816 A1. Link
-
Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem. 10, 1197–1212. Link
-
PubChem. (2023). Compound Summary: (2S)-2-Amino-4,4-dimethylpentanoic acid.[1][5] National Library of Medicine. Link
-
ResearchGate. (2009). Enantiopure beta-3-neopentylglycine: synthesis and resolution. Tetrahedron Letters. Link
-
OSTI.GOV. (2020). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Link
Application of Neopentylglycine Derivatives in Anticancer Agent Development: A Technical Guide
Introduction: The Strategic Role of Neopentylglycine in Oncology Drug Design
Neopentylglycine, a non-proteinogenic amino acid characterized by its bulky and lipophilic tert-butyl side chain, has emerged as a compelling building block in the design of novel anticancer agents. Its unique steric properties and high lipophilicity offer medicinal chemists a powerful tool to modulate the pharmacological properties of therapeutic candidates. The incorporation of a neopentylglycine moiety can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, improve membrane permeability, and enforce specific conformations required for potent and selective target engagement. These attributes make neopentylglycine derivatives particularly attractive for the development of peptidomimetics and other small molecules aimed at disrupting cancer cell signaling, proliferation, and survival. This guide provides an in-depth exploration of the application of neopentylglycine derivatives in anticancer agent development, with a focus on their design, synthesis, and biological evaluation.
Design and Synthesis of Neopentylglycine-Containing Anticancer Agents
The rational design of neopentylglycine derivatives for anticancer applications often leverages its unique structural features to optimize drug-target interactions and pharmacokinetic profiles. The bulky t-butyl group can serve as a "molecular anchor," fitting into hydrophobic pockets of target proteins, or as a conformational constraint to lock a molecule in its bioactive conformation.
One promising application of neopentylglycine is in the development of radiolabeled amino acid derivatives for cancer radiotheranostics. These agents combine a diagnostic radionuclide for imaging with a therapeutic radionuclide for targeted radiotherapy. A notable example is a neopentylglycol-based radiohalogen-labeled tyrosine derivative, where the neopentylglycine moiety is integral to the linker connecting the targeting amino acid to the radiohalogen.
Protocol 1: Synthesis of a Radiohalogenated Neopentylglycine-Tyrosine Conjugate
This protocol outlines the synthesis of a hypothetical radiohalogenated neopentylglycine-tyrosine conjugate, inspired by the work on neopentyl glycol-based amino acid derivatives for cancer radiotheranostics.
Materials:
-
Boc-L-tyrosine
-
Neopentyl glycol
-
Tosyl chloride
-
Sodium hydride
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Radiohalogen precursor (e.g., Na131I or K211At)
-
Oxidizing agent (e.g., Chloramine-T)
-
HPLC purification system
-
Standard laboratory glassware and equipment
Methodology:
-
Synthesis of Monotosylated Neopentyl Glycol: React neopentyl glycol with one equivalent of tosyl chloride in pyridine at 0°C to selectively tosylate one hydroxyl group.
-
Coupling of Boc-L-tyrosine with Monotosylated Neopentyl Glycol: Deprotonate the phenolic hydroxyl group of Boc-L-tyrosine with sodium hydride in DMF and react with the monotosylated neopentyl glycol to form the ether linkage.
-
Boc Deprotection: Remove the Boc protecting group from the tyrosine amino group using a mixture of TFA and DCM.
-
Peptide Coupling with a Neopentylglycine Derivative: Couple the deprotected tyrosine-neopentyl glycol conjugate with a suitable N-protected neopentylglycine derivative using HATU and DIPEA in DMF.
-
Deprotection of the Second Neopentylglycine Terminus: Remove the protecting group from the second neopentylglycine derivative.
-
Radiohalogenation: Introduce the radiohalogen onto the tyrosine ring via electrophilic substitution. For radioiodination, use Na131I and an oxidizing agent like Chloramine-T. For astatination, a similar approach with K211At can be employed.
-
Purification: Purify the final radiohalogenated compound using reverse-phase HPLC.
Causality Behind Experimental Choices: The use of Boc protection for the amino group and the tosylation of neopentyl glycol are standard strategies in organic synthesis to ensure regioselective reactions. HATU is a highly efficient coupling reagent for peptide bond formation, minimizing side reactions and ensuring high yields. HPLC purification is crucial to obtain the radiochemically pure compound required for preclinical and clinical studies.
Mechanism of Action: Targeting Cancer Cell Vulnerabilities
Neopentylglycine derivatives can be designed to exploit various hallmarks of cancer. Their incorporation into peptidomimetics can lead to the inhibition of protein-protein interactions crucial for cancer cell survival and proliferation. Furthermore, their use in targeted drug delivery systems, such as the aforementioned radiotheranostics, allows for the precise delivery of cytotoxic payloads to tumor cells.
Targeting Amino Acid Transporters
Many cancer cells exhibit increased uptake of amino acids to fuel their rapid proliferation. L-type amino acid transporter 1 (LAT1) is overexpressed in a wide range of human cancers and plays a crucial role in cancer growth and survival.[1] Consequently, radionuclide-labeled amino acid derivatives that are substrates for LAT1 represent a promising strategy for both cancer imaging and therapy.[1] The neopentylglycine-tyrosine conjugate described above is designed to be recognized and transported by LAT1, leading to the accumulation of the therapeutic radionuclide within cancer cells.
Signaling Pathway: LAT1-Mediated Uptake and Action of a Radiohalogenated Neopentylglycine Derivative
Caption: LAT1-mediated uptake of a radiohalogenated neopentylglycine-tyrosine conjugate ([211At]At-NpGT) leading to DNA damage and apoptosis in cancer cells.
Preclinical Evaluation: From Bench to Potential Bedside
The preclinical evaluation of novel neopentylglycine-based anticancer agents is a critical step in their development pipeline. This process involves a series of in vitro and in vivo studies to assess their efficacy, selectivity, and safety.
In Vitro Assays
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a neopentylglycine derivative on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., human glioma cells)
-
Complete cell culture medium
-
Neopentylglycine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the neopentylglycine derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Trustworthiness: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of multiple concentrations allows for the determination of a dose-response curve and a reliable IC50 value.
In Vivo Studies
Protocol 3: Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a neopentylglycine derivative in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., human glioma cells)
-
Matrigel
-
Neopentylglycine derivative (test compound)
-
Vehicle control
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the neopentylglycine derivative (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle. For a radiotherapeutic agent like [211At]At-NpGT, a single dose is administered.[1]
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Study Termination: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Expertise & Experience: The choice of the animal model, cell line, and route of administration should be based on the specific type of cancer being targeted and the properties of the test compound. Monitoring body weight is a critical indicator of the compound's toxicity.
Data Presentation: Summarizing Efficacy
Quantitative data from preclinical studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vivo Antitumor Efficacy of [211At]At-NpGT in a Glioma Xenograft Model
| Treatment Group | Dose (MBq/mouse) | Mean Tumor Volume at Day 8 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Control | 0 | 850 ± 120 | - | +5 ± 2 |
| [211At]At-NpGT | 0.1 | 450 ± 80 | 47 | +4 ± 3 |
| [211At]At-NpGT | 0.3 | 200 ± 50 | 76 | +2 ± 2 |
Data is presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the control group.
This table is a hypothetical representation based on the findings that [211At]At-NpGT significantly inhibited tumor growth in a dose-dependent manner with no significant weight loss.[1]
Experimental Workflow: From Synthesis to In Vivo Evaluation
Caption: A streamlined workflow for the development and preclinical evaluation of neopentylglycine-based anticancer agents.
Conclusion and Future Directions
Neopentylglycine derivatives represent a promising and versatile platform for the development of novel anticancer agents. Their unique physicochemical properties can be harnessed to design compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The successful preclinical evaluation of a radiohalogenated neopentylglycine-tyrosine conjugate highlights the potential of this approach in targeted cancer therapy.[1] Future research in this area should focus on expanding the repertoire of neopentylglycine-containing molecules, exploring their application in targeting other cancer-related pathways, and advancing the most promising candidates into clinical development. The continued integration of rational drug design, advanced synthetic methodologies, and robust preclinical evaluation will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.
References
-
Neopentyl glycol-based radiohalogen-labeled amino acid derivatives for cancer radiotheranostics. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
Sources
Troubleshooting & Optimization
stability of 2-Amino-4,4-dimethylpentanoic acid hydrochloride in acidic or basic conditions
Welcome to the technical support center for 2-Amino-4,4-dimethylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-Amino-4,4-dimethylpentanoic acid hydrochloride in aqueous solutions?
A1: 2-Amino-4,4-dimethylpentanoic acid hydrochloride is generally stable in neutral and mildly acidic aqueous solutions at room temperature for short-term experimental use. As an amino acid hydrochloride salt, it is supplied in its protonated form, which enhances its solubility and stability in water.[1] However, prolonged storage in solution, especially under basic (alkaline) conditions or at elevated temperatures, can lead to degradation. The primary stability concern for this molecule in solution is racemization.
Q2: What are the main degradation pathways for this compound?
A2: The most significant degradation pathway for 2-Amino-4,4-dimethylpentanoic acid hydrochloride under both acidic and basic conditions is racemization . This is the process where the pure (S)- or (R)-enantiomer is converted into a mixture of both, potentially impacting its biological activity. The bulky tert-butyl group on the side chain provides considerable steric hindrance, which may slow the rate of some degradation reactions compared to amino acids with smaller side chains.[2][3] Under harsh basic conditions, other degradation pathways could theoretically occur, but racemization is the most common concern for simple amino acids.[4][5]
Q3: How should I prepare and store stock solutions of 2-Amino-4,4-dimethylpentanoic acid hydrochloride?
A3: For optimal stability, stock solutions should be prepared in a slightly acidic buffer (e.g., pH 4-6) or in purified water. It is recommended to store stock solutions at low temperatures, such as 2-8°C for short-term storage (days) and frozen at -20°C or -80°C for long-term storage (weeks to months).[6][7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Can I use a basic buffer system for my experiments with this compound?
A4: While it may be necessary for certain biological assays, be aware that basic conditions (pH > 8) will accelerate the rate of racemization.[4] If a basic pH is required, it is advisable to prepare the solution immediately before use and conduct the experiment at a controlled, low temperature if possible to minimize degradation. A stability study under your specific experimental conditions is recommended to understand the extent of degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent assay results over time. | Racemization: The compound may be converting to its enantiomer, which may have different or no biological activity. This is accelerated by high pH and temperature. | 1. Confirm Stereochemical Purity: Use a chiral HPLC method to check the enantiomeric purity of your sample. 2. Control pH and Temperature: Ensure your experimental buffer is not strongly basic. If possible, work at a lower temperature. 3. Use Fresh Solutions: Prepare solutions fresh for each experiment, especially if working at a basic pH. |
| Appearance of new peaks in my HPLC chromatogram. | Degradation: The compound may be degrading into impurities under your experimental or storage conditions. | 1. Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) to identify potential degradation products.[8][9] This will help confirm if the new peaks are related to the parent compound. 2. Optimize Storage Conditions: Re-evaluate your storage conditions (solvent, temperature, pH) to improve stability.[7] |
| Poor peak shape (tailing or fronting) in reversed-phase HPLC analysis. | Secondary Interactions: The amino group can interact with residual silanols on the silica-based column, causing peak tailing. Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak fronting. | 1. Adjust Mobile Phase pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid to ensure the amino group is protonated and interactions with silanols are minimized. 2. Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanols. 3. Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible.[10] |
| Difficulty in separating enantiomers using chiral HPLC. | Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this amino acid. Suboptimal Mobile Phase: The mobile phase composition is critical for achieving chiral separation. | 1. Select an Appropriate CSP: For underivatized amino acids, macrocyclic glycopeptide-based columns (like those with a teicoplanin selector) are often effective.[4][11] 2. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., methanol, ethanol, acetonitrile) and additives (e.g., acids, bases) to improve resolution.[11] |
Key Stability Concerns and Degradation Pathways
The primary stability concern for 2-Amino-4,4-dimethylpentanoic acid is racemization, which can occur under both acidic and basic conditions.
Racemization
Racemization is the process where an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). This occurs via the formation of a planar carbanion intermediate at the alpha-carbon.
-
Under Basic Conditions: A base can directly abstract the proton from the alpha-carbon, forming a planar carbanion. Reprotonation can then occur from either side, leading to either the original enantiomer or its mirror image.[4]
-
Under Acidic Conditions: An acid can protonate the carboxyl group, which facilitates the formation of an enol, another planar intermediate, leading to racemization.
The bulky tert-butyl side chain of 2-Amino-4,4-dimethylpentanoic acid can create steric hindrance, which may influence the rate of racemization compared to amino acids with smaller side chains.[2][3]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of 2-Amino-4,4-dimethylpentanoic acid hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Stress Conditions: Expose the sample to the following stress conditions, with time points taken periodically (e.g., 2, 6, 12, 24 hours) to target 5-20% degradation.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to get a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C. Also, expose the solid powder to 80°C.
-
Photolytic Degradation: Expose the stock solution and solid powder to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). [12]3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.
| Analytical Goal | Recommended Technique | Key Considerations |
| Purity Assay & Detection of Degradants | Reversed-Phase HPLC with UV or MS detection | * Column: C18 or C8, high-purity silica. * Mobile Phase: Acidic mobile phase (e.g., pH 2.5-3.5) with a gradient of acetonitrile or methanol in water. [15] * Detection: UV detection at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore. Mass spectrometry (MS) provides higher specificity and aids in impurity identification. [16][17] |
| Quantification of Enantiomeric Purity (Racemization) | Chiral HPLC with UV or MS detection | * Column: Chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., teicoplanin). * Mobile Phase: Often a mix of an organic solvent (e.g., ethanol, methanol) with acidic or basic additives. Method development is required to optimize separation. [18] |
| Structural Elucidation of Degradants | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Provides molecular weight and fragmentation data to help identify the structure of unknown impurities. [14] |
| Confirmation of Racemization | Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used with chiral shift reagents to distinguish between enantiomers and quantify their ratio. [2][6][19] |
References
- ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. (2018).
- U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. (2018).
- SCION Instruments. HPLC Troubleshooting Guide.
- ANVISA.
- Demarest. ANVISA updates requirements for forced degradation studies and impurity parameters in synthetic and semi-synthetic medicines. (2025).
- ResolveMass.
- Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-St
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (2022).
- Weinstein, B. & Pritchard, A. E. Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 1015 (1972).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Instability of Peptide and Possible Causes of Degrad
- ACE. HPLC Troubleshooting Guide.
- of changes in the free amino acid pool during abiotic stress...
- ThermoFisher Scientific.
- Proline, Cysteine and Branched-Chain Amino Acids in Abiotic Stress Response of Land Plants and Microalgae. MDPI (2023).
- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
- PERSEE.
- NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society (2023).
- Stability of human blood serum aminoacids after storage at different pH and temper
- Synthesis versus degradation: directions of amino acid metabolism during Arabidopsis abiotic stress response. PubMed (2018).
- stability-indicating hplc method: Topics by Science.gov.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
- The role of amino acid metabolism during abiotic stress release.
- Sigma-Aldrich.
- Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care.
- Agilent. Amino Acid Analysis: “How-To” Guide.
- Exploring pH Dynamics in Amino Acid Solutions Under Low-Temper
- Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media | Request PDF.
- Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC. International Journal of Pharmaceutical Sciences Review and Research (2017).
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI (2019).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- BenchChem. Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.
- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...
- HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. METHODS AND OBJECTS OF CHEMICAL ANALYSIS.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. PMC.
- Amino acids. Medizinische Fakultät Münster.
- Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PMC (2016).
- SCIEX.
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biomedres.us [biomedres.us]
- 10. hplc.eu [hplc.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jocpr.com [jocpr.com]
- 17. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
- 18. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U [mdpi.com]
- 19. Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of 2-Amino-4,4-dimethylpentanoic acid hydrochloride during reactions
Technical Support Center: 2-Amino-4,4-dimethylpentanoic Acid HCl (Neopentylglycine) Ticket ID: RAC-PREV-001 Status: Open Subject: Prevention of Racemization During Reaction & Coupling[1]
Executive Summary: The Steric-Electronic Paradox
You are working with 2-Amino-4,4-dimethylpentanoic acid (often referred to as L-Neopentylglycine ).[1] This is a non-proteinogenic amino acid valued for increasing the lipophilicity and proteolytic stability of peptide drugs.
The Core Problem:
While the steric bulk of the neopentyl side chain (
-
The Paradox: To overcome this slow kinetics, chemists often increase temperature or base concentration.
-
The Consequence: These "forcing conditions" accelerate the formation of the oxazolone (azlactone) intermediate , which is the primary vector for racemization.
This guide provides a self-validating protocol to couple this molecule without losing chiral integrity.
The Mechanism: Why Racemization Happens
To prevent the issue, you must visualize the enemy. Racemization of this molecule typically occurs via the Oxazolone Pathway during carboxyl activation.
Key Insight: The risk is highest when the amino acid is activated (converted to an ester/anhydride) and exposed to base .
Figure 1: The Oxazolone Racemization Pathway.[1][2] Steric hindrance in Neopentylglycine extends the lifespan of the Activated Ester, increasing the probability of Oxazolone formation.
Troubleshooting Guide (Scenario-Based)
Scenario A: "I am seeing >5% D-isomer after coupling."
Diagnosis: You likely used a standard base (TEA/DIPEA) with a standard coupling reagent (HBTU/HATU) and extended reaction times.[1]
Root Cause: The basic environment facilitated proton abstraction from the
-
Switch Reagents: Abandon HOBt/HBTU. Move to DIC (Diisopropylcarbodiimide) and Oxyma Pure .[1][3][4] Oxyma is more acidic (
4.[1]60) than HOBt and suppresses racemization more effectively for bulky residues.[1] -
Eliminate Base: If possible, use a base-free coupling (DIC/Oxyma requires no base).[1] If the amine is an HCl salt, use 2,4,6-Collidine (TMP) instead of DIPEA.[1] Collidine is sterically hindered and less likely to abstract the
-proton.[1]
Scenario B: "The reaction is too slow, and yield is low."
Diagnosis: Steric hindrance from the neopentyl group is preventing the incoming amine from attacking. Root Cause: Incomplete reaction leads to users heating the reaction, which causes racemization. Corrective Action:
-
Do NOT Heat: Never exceed
. -
Double Couple: Perform the coupling twice for 1 hour each, rather than once for 12 hours.
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1] NMP often improves coupling rates for difficult sequences due to better swelling (SPPS) and polarity.[1]
Scenario C: "How do I handle the HCl salt (Neutralization)?"
Diagnosis: You have H-NeoGly-OH.HCl or H-NeoGly-OMe.HCl.[1] You added TEA to neutralize it, and it racemized before you even started coupling. Root Cause: Localized high pH during neutralization.[1] Corrective Action:
-
Cold Neutralization: Chill the solution to
before adding base.[1] -
Weak Base: Use Collidine (2.5 - 3.0 eq) instead of TEA.
-
In-Situ: Do not pre-neutralize and let it sit.[1] Add the base immediately prior to or simultaneously with the coupling agent.
The "Gold Standard" Protocol
This protocol is designed to minimize racemization risk (<0.5%) for 2-Amino-4,4-dimethylpentanoic acid.[1]
Reagents Required:
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1][6]
-
Base (Only if using HCl salt): 2,4,6-Collidine (TMP)[1]
-
Solvent: DMF or NMP (Anhydrous)[1]
Step-by-Step Workflow:
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve Amino Acid (AA) and Oxyma Pure in DMF. | Ratio: 1:1 (AA:Oxyma).[1] Concentration ~0.1M - 0.3M. |
| 2.[1] Temperature | Cool the mixture to 0°C (Ice bath). | Low temp reduces kinetic energy available for |
| 3.[1] Activation | Add DIC (1.0 eq relative to AA).[1] | Do not use excess DIC. Excess leads to side reactions.[1] |
| 4. Pre-activation | Stir at 0°C for 2-3 minutes . | Allows formation of the active ester (Oxyma ester) without generating high concentrations of the symmetric anhydride. |
| 5. Addition | Add the amine component (Nucleophile). | If the amine is an HCl salt, add Collidine (1.0 eq) mixed with the amine just before addition. |
| 6. Reaction | Allow to warm to Room Temp ( | Monitor via HPLC/LCMS.[1] Max time: 2 hours. If incomplete, filter and re-couple. |
Decision Tree: Optimization Strategy
Use this logic flow to determine your experimental setup.
Figure 2: Decision logic for handling Neopentylglycine based on starting material state.
Frequently Asked Questions (FAQs)
Q: Can I use HATU/DIPEA? Everyone in my lab uses it. A: For standard amino acids, yes.[1] For 2-Amino-4,4-dimethylpentanoic acid, NO .[1] HATU is a guanidinium salt that requires a base (DIPEA) to function.[1] The combination of a strong activator and a strong base with a sterically hindered amino acid is a recipe for racemization. Use DIC/Oxyma (base-free) or COMU/Collidine .[1]
Q: Why is Collidine better than DIPEA?
A: 2,4,6-Collidine is a weaker base (
Q: I need to synthesize the methyl ester from the free acid HCl. How?
A: Do not use base-catalyzed esterification.[1] Use Thionyl Chloride (
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Supports the use of Oxyma/DIC over HOBt for preventing racemization.[6]
-
-
Carpino, L. A., et al. (2002).[1] The 1-Hydroxy-7-azabenzotriazole (HOAt) System and Its Application to Peptide Synthesis. Accounts of Chemical Research, 35(6), 417–425.
-
Foundational work on additives suppressing oxazolone formation.[1]
-
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][5][6] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]
-
Specific data on Oxyma reducing racemization in bulky couplings.[6]
-
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]
- Reference for protecting group stability and base sensitivity.
Sources
- 1. CAS 57224-50-7: (2S)-2-Amino-4,4-dimethylpentanoic acid [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Scaling Up the Purification of 2-Amino-4,4-dimethylpentanoic Acid Hydrochloride
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up the purification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride. The content is structured to address challenges sequentially, from initial scale-up considerations to final product handling, ensuring a logical and practical workflow for researchers and scientists.
Section 1: Foundational Knowledge & Initial Scale-Up Considerations
FAQ 1: We are planning to scale the purification of 2-Amino-4,4-dimethylpentanoic acid hydrochloride from a 10-gram lab batch to a 1-kilogram pilot batch. What are the primary challenges we should anticipate?
Moving from a lab to a pilot scale introduces complexities beyond simply multiplying reagent quantities. The core challenges revolve around changes in physical dynamics, safety, and process economics.
-
Thermal Management: Heat transfer does not scale linearly. Large volumes have a smaller surface-area-to-volume ratio, making both heating and cooling significantly slower. This can affect crystallization kinetics, impurity profiles, and solvent stability.
-
Mass Transfer: Mixing efficiency changes dramatically in larger vessels. Inadequate mixing can lead to localized supersaturation during crystallization, causing oiling out or the formation of fine, difficult-to-filter crystals.[1] In chromatography, poor flow distribution in wider columns can lead to peak broadening and reduced resolution.
-
Process Hold Times: Increased volumes inherently lead to longer processing times for transfers, filtrations, and drying. This extended exposure to process conditions (e.g., acidic or basic pH, elevated temperatures) can lead to the degradation of the target molecule or the formation of new impurities.
-
Equipment and Material Selection: Lab-scale glass reactors are replaced by stainless steel or glass-lined vessels, which may have different surface properties affecting nucleation. Furthermore, the handling of large volumes of flammable solvents like ethanol or isopropanol necessitates explosion-proof facilities and rigorous safety protocols.
-
Economic Viability: Purification techniques that are feasible at the lab scale, such as certain types of high-resolution chromatography, may become cost-prohibitive at the kilogram scale due to high solvent consumption and the cost of specialized stationary phases.[2]
Below is a workflow diagram outlining the initial decision-making process when scaling up your purification strategy.
Caption: Initial purification strategy selection workflow.
Section 2: Troubleshooting Crystallization
Crystallization is often the most economical and scalable method for purifying amino acid hydrochlorides. However, success is highly dependent on controlling physicochemical parameters.
FAQ 2: Our initial attempts at large-scale cooling crystallization from an isopropanol/water mixture are resulting in poor crystal formation (fine needles) and low purity. What factors should we investigate?
Fine needle-like crystals often indicate rapid nucleation and poor crystal growth, which leads to a high surface area that traps impurities and solvent. Here’s a systematic approach to troubleshooting:
-
Cooling Rate: This is the most critical parameter. Rapid cooling favors nucleation over growth. At scale, the vessel's exterior cools faster than the core, creating non-uniform supersaturation.
-
Solution: Implement a slow, controlled, and linear cooling profile. A multi-stage cooling process (e.g., 10°C/hour from 60°C to 40°C, then 5°C/hour to 10°C) can be highly effective.
-
-
Solvent Composition: The water content in your solvent system is crucial. 2-Amino-4,4-dimethylpentanoic acid is slightly soluble in water but less so in alcohols.[3] Water modulates the solubility and can prevent "crashing out."
-
Solution: Methodically vary the isopropanol-to-water ratio. A slightly higher water content can increase solubility at higher temperatures, slowing the onset of nucleation and allowing for better crystal growth during cooling.
-
-
Seeding: Uncontrolled nucleation can be prevented by introducing seed crystals at the point of metastable supersaturation.
-
Solution: Add 0.1-1% (w/w) of high-purity seed crystals once the solution is slightly supersaturated (typically 2-5°C below the saturation temperature). This provides a template for ordered crystal growth.
-
-
Agitation: The goal is to keep the crystals suspended without causing secondary nucleation through high shear.
-
Solution: Use a low-shear agitator (e.g., anchor or pitched-blade turbine) at a speed just sufficient to maintain a uniform slurry. High speeds can cause crystal breakage, leading to smaller particle sizes.
-
FAQ 3: We observe significant "oiling out" or the formation of an amorphous precipitate instead of crystals during our cooling crystallization. How can we mitigate this?
"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common with highly concentrated or rapidly cooled solutions.
-
Increase Solvent Volume: The most direct approach is to dilute the solution. This lowers the supersaturation level at any given temperature, providing a larger window for controlled crystallization.
-
Employ an Anti-Solvent Addition Strategy: Instead of relying solely on cooling, consider a combined approach. Dissolve the product in a solvent in which it is highly soluble (e.g., water or methanol) at a moderate temperature. Then, slowly add a miscible anti-solvent (e.g., isopropanol, acetone) in which it is poorly soluble to induce crystallization. This method allows for precise control over the rate of supersaturation.
-
Adjust pH: The hydrochloride salt's solubility is pH-dependent. Ensure the pH of your solution is sufficiently low to keep the amine protonated. If the freebase form has higher solubility, a slight increase in pH could inadvertently raise the overall solubility and contribute to oiling out upon cooling. For amino acid hydrochlorides, this is less common but worth verifying.
-
Use Additives: In some cases, small amounts of surfactants or alcohols can act as crystallization aids, though this adds complexity to the process by requiring their eventual removal.[1]
Below is a troubleshooting flowchart for common crystallization issues.
Caption: Troubleshooting flowchart for crystallization.
Section 3: Chromatographic Purification Challenges
When crystallization fails to provide the required purity, chromatography is the next logical step. The choice of technique is critical for scalability and efficiency.
FAQ 4: We are considering preparative chromatography. Is High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) more suitable for kilogram-scale purification of this chiral amino acid?
For large-scale chiral separations, Supercritical Fluid Chromatography (SFC) often presents significant advantages over traditional HPLC.[4]
| Feature | Preparative HPLC | Preparative SFC | Rationale & Justification |
| Mobile Phase | Organic Solvents (e.g., Hexane, IPA) + Water/Buffers | Supercritical CO₂ + Co-solvent (e.g., Methanol) | SFC drastically reduces organic solvent consumption, making the process greener, safer, and cheaper in terms of waste disposal.[4] |
| Throughput | Lower | Higher | The low viscosity of supercritical fluids allows for much higher flow rates without a prohibitive increase in backpressure, shortening run times significantly.[] |
| Product Recovery | Requires solvent evaporation (e.g., rotovap) | Simplified | The CO₂ component of the mobile phase simply evaporates upon depressurization, leaving the product in a concentrated stream of co-solvent, which is easier to remove.[4] |
| Cost | High solvent and waste disposal costs | Lower operational costs; higher initial capital investment | While the initial investment for SFC equipment is higher, the reduced solvent usage leads to lower long-term operating costs, especially at scale. |
| Resolution | Excellent | Often superior for chiral separations | The unique properties of supercritical fluids can lead to different selectivity and often higher efficiency on chiral stationary phases (CSPs) compared to HPLC.[] |
FAQ 5: During our ion-exchange chromatography (IEX) step, we are seeing poor binding of the amino acid to the cation-exchange resin. What could be the cause?
Poor binding in IEX is almost always related to incorrect pH or ionic strength. As an amino acid, the charge of your molecule is highly pH-dependent.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Buffer pH | For a cation-exchange resin (negatively charged), your molecule must be positively charged to bind. The amino group needs to be protonated (-NH₃⁺). This requires the buffer pH to be significantly below the isoelectric point (pI) of the amino acid. | 1. Verify pI: Determine the theoretical pI of 2-Amino-4,4-dimethylpentanoic acid. 2. Adjust Buffer pH: Ensure your loading buffer pH is at least 1-2 units below the pI. 3. Check Buffer Capacity: Use a buffer with a pKa close to the target pH to ensure stable pH control throughout the loading process. |
| Ionic Strength Too High | The binding to the resin is an equilibrium between your molecule and the counter-ions (e.g., Na⁺, K⁺) in the buffer. If the salt concentration in your sample or loading buffer is too high, the salt ions will outcompete your product for binding sites on the resin. | 1. Measure Conductivity: Check the conductivity of your sample load. 2. Desalt/Dilute Sample: If the conductivity is high, dilute the sample with the loading buffer or perform a buffer exchange step prior to loading. 3. Use Low-Salt Buffer: Ensure the loading buffer has a low ionic strength (e.g., 20-50 mM). |
| Insufficient Equilibration | The column must be fully equilibrated with the loading buffer to ensure the internal pore volume has the correct pH and ionic strength. | 1. Equilibrate Thoroughly: Equilibrate the column with at least 5-10 column volumes (CV) of loading buffer. 2. Monitor Effluent: Monitor the pH and conductivity of the column effluent until it matches the inlet buffer. |
| Flow Rate Too High | Binding is a kinetic process. If the linear flow rate is too high, the molecule may not have sufficient residence time to interact with the resin beads. | 1. Reduce Flow Rate: Decrease the flow rate during sample application to increase the residence time. |
Section 4: Purity & Impurity Profile Management
FAQ 6: Our final product has an acceptable chemical purity by HPLC, but the enantiomeric excess (ee) is below the required >99.5%. What are the most scalable methods to improve chiral purity?
Achieving high enantiomeric excess at scale requires a robust resolution technique.
-
Diastereomeric Salt Formation & Crystallization: This is a classical and highly scalable chemical resolution method.[4]
-
Mechanism: You react your racemic amino acid with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid). This forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[4][6]
-
Protocol:
-
Dissolve the racemic 2-Amino-4,4-dimethylpentanoic acid HCl and a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the chiral resolving agent in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Heat to achieve a clear solution, then cool slowly to allow the less soluble diastereomeric salt to crystallize.
-
Filter the salt and wash with cold solvent.
-
To recover the desired enantiomer, treat the isolated salt with a base to neutralize the resolving agent and then re-acidify with HCl to precipitate the enantiomerically pure amino acid hydrochloride.[6]
-
-
-
Preparative Chiral Chromatography (SFC/HPLC): As discussed in FAQ 4, this method offers high precision but can be more expensive. It is particularly useful when diastereomeric salt crystallization fails or when very high purity (>99.8% ee) is required.[4][]
FAQ 7: We've identified a persistent, structurally related impurity (e.g., a constitutional isomer or a precursor from synthesis). How can we approach its removal when co-crystallization is an issue?
When an impurity has very similar physical properties to the target compound, standard crystallization is often ineffective.
-
Re-slurry/Leaching: Sometimes, the impurity is enriched in the crystal's surface layers or is more soluble in a specific solvent system than the desired product. Slurrying the isolated, impure solid in a carefully chosen solvent system for several hours at a controlled temperature can selectively leach the impurity into the solvent phase.
-
Orthogonal Chromatography: Use a chromatographic technique that separates based on a different principle. If you are using reverse-phase HPLC (separating on hydrophobicity), consider:
-
Ion-Exchange Chromatography (IEX): If the impurity has a different charge or pI.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on hydrophobicity under high salt conditions and can offer different selectivity than reverse-phase HPLC.[7]
-
-
Process Chemistry Modification: The most robust solution is often to revisit the synthesis. Can the formation of the impurity be suppressed by changing reaction conditions (temperature, reagents, reaction time)? Preventing its formation is always more efficient than removing it later.
Section 5: Final Product Handling & Stability
FAQ 8: The purified 2-Amino-4,4-dimethylpentanoic acid hydrochloride is highly hygroscopic, making handling and drying difficult at a larger scale. What are the best practices for isolation and storage?
Hygroscopicity is a common challenge with hydrochloride salts. Managing moisture is key to ensuring stability and accurate weighing.
-
Solvent Exchange: Before final isolation, consider performing a solvent swap into a non-hygroscopic, anhydrous solvent (e.g., heptane, toluene). This can help azeotropically remove residual water. The final product can then be filtered from this non-polar solvent.
-
Drying Equipment: Standard tray dryers may not be sufficient. For kilogram-scale operations, consider using a vacuum tumble dryer or an agitated filter dryer (ANFD). These systems allow for efficient drying under vacuum at a controlled temperature while breaking up lumps to expose fresh surface area.
-
Controlled Environment: All final handling, milling, and packaging should be performed in a low-humidity environment (e.g., a glove box or a room with a dew point of <-20°C).
-
Packaging: Package the final product in high-density polyethylene (HDPE) or glass containers with airtight, induction-sealed caps. The inclusion of desiccants in a secondary packaging layer is also recommended. Store in an inert atmosphere at room temperature.[8]
References
-
Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. PMC. [Link]
-
Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books. [Link]
-
Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. [Link]
-
2-Amino-4-methylpentanoic acid, (S)-. ChemBK. [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters. [Link]
-
How to purify amino acids (HCl salt) with dowex resin. ResearchGate. [Link]
-
Separation and Refining of Amino acids. [Link]
-
Generic chromatography‐based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. DOI. [Link]
-
Scaling Up Protein Purification: From Lab to Pilot Scale. Patsnap Synapse. [Link]
-
Crystallization of Amino Acids. GEA. [Link]
- Method for crystallization of amino acids.
Sources
- 1. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 2. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 3. chembk.com [chembk.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. 2-Amino-2,4-dimethylpentanoic acid HCl | 72408-59-4 [sigmaaldrich.com]
side reactions in solid-phase synthesis involving hindered amino acids
Technical Support Center: Advanced SPPS Troubleshooting Topic: Side Reactions in Hindered Peptide Synthesis Ticket ID: #SPPS-HIN-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Steric Gauntlet
Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely dealing with "difficult" sequences—peptides rich in N-methylated amino acids,
In standard SPPS, we fear incomplete coupling. However, when dealing with hindered residues, the kinetic bottleneck of coupling creates a window for thermodynamic traps. When the main reaction slows down, side reactions that are usually outcompeted suddenly become dominant.
This guide addresses the three most critical side reactions encountered when forcing hindered couplings: Guanidinylation , Diketopiperazine (DKP) formation , and Racemization/Aspartimide (collateral damage from heat).
Module 1: The "Stalled Coupling" Artifact (Guanidinylation)
The Scenario: You are using HATU or HBTU to force a difficult coupling (e.g., Aib-Aib or N-Me-Ala). The coupling takes hours. The Symptom: Mass spectrometry shows a persistent impurity of +99 Da (or +98 Da) on the target mass.
Technical Analysis
This is Guanidinylation . Uronium-based reagents (HATU/HBTU) function by converting the carboxylic acid into an active ester. However, the reagent itself is electrophilic.
-
Ideal Path: Carboxylate attacks HATU
Active Ester Amine attacks Active Ester Peptide Bond. -
Side Path: Because the carboxylate is hindered (slow activation) or the amine is hindered (slow coupling), the free N-terminal amine attacks the guanidinium carbon of the HATU directly.
-
Result: The peptide chain is permanently capped with a tetramethylguanidinium moiety.
Visual Workflow: The Guanidinylation Trap
Caption: The kinetic competition between productive coupling (Green) and guanidinylation (Red) during slow reactions.
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Reagent Choice | Switch to PyBOP or DIC/Oxyma | Phosphonium (PyBOP) and Carbodiimide (DIC) reagents lack the guanidinium structure, eliminating this specific side reaction completely [1]. |
| Stoichiometry | 0.9 eq of HATU vs. Acid | Ensure the amino acid is in slight excess over the HATU. This ensures all HATU is consumed in the activation step before the amine sees it. |
| Workflow | Pre-activation (1-2 mins) | Mix AA + HATU + Base outside the vessel for 2 minutes before adding to the resin. This converts HATU to the active ester, removing the dangerous electrophile. |
Module 2: The "Early Exit" (Diketopiperazine Formation)
The Scenario: You are synthesizing a sequence with Proline or N-methyl amino acids at position 2 or 3 (C-terminus). The Symptom: Drastic loss of yield, or observation of a truncated sequence missing the first two amino acids.
Technical Analysis
Diketopiperazine (DKP) formation is an intramolecular cyclization.
-
After deprotecting the 2nd residue, the free amine can attack the C-terminal ester linkage (connecting the peptide to the resin).
-
This forms a stable 6-membered ring (DKP) and cleaves the dipeptide off the resin.[1]
-
Risk Factor: Proline and N-methyl amino acids induce a cis-amide bond conformation, bringing the amine and ester into perfect proximity for this attack [2].
Visual Mechanism: DKP Formation
Caption: Mechanism of auto-cleavage via DKP formation, prevalent in Proline/N-Me rich sequences.
Troubleshooting Protocol
Q: How do I stop DKP on a Proline-rich C-terminus?
A: Steric bulk is your shield.
-
Resin Switch: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2] The massive trityl group creates a steric wall that physically blocks the amine from attacking the ester linkage [3].[2]
-
Dipeptide Coupling: Do not couple AA1 and AA2 separately. Buy or synthesize the Fmoc-AA2-AA1-OH dipeptide in solution and couple it as a single unit. If the DKP ring forms in solution, you can purify it away before touching the resin.
-
Optimized Deprotection: Standard 20% Piperidine is too basic and promotes DKP. Use 2% DBU / 5% Piperazine in NMP . This is a "softer" deprotection cocktail that minimizes base-catalyzed cyclization [2].
Module 3: Collateral Damage (Racemization & Aspartimide)
The Scenario: You are using microwave heating (75°C+) to force a hindered coupling (e.g., Fmoc-Cys(Trt)-OH onto a hindered chain). The Symptom: Loss of chirality (enantiomeric impurities) or -18 Da mass shifts (Aspartimide).
Technical Analysis
Heat overcomes steric hindrance but lowers the activation energy for side reactions.
-
Racemization: Cysteine and Histidine are notoriously prone to losing chirality at high temps via enolization or oxazolone formation [4].
-
Aspartimide: The sequence Asp-Gly or Asp-Asn is a "ticking time bomb." Under heat and basic conditions (piperidine), the backbone nitrogen attacks the Asp side chain, forming a succinimide ring (Aspartimide).
The "Safe Heat" Protocol
| Sensitive Residue | Max Temp | Coupling Cocktail |
| Cys / His | 50°C (Max) | DIC / Oxyma Pure . Avoid HATU/DIPEA. The base (DIPEA) extracts the |
| Asp-Gly / Asp-Asn | Room Temp | Add 0.1M HOBt to your deprotection (Piperidine) solution. The acidity of HOBt suppresses the ring closure mechanism [6]. |
Visual Logic: Reagent Selection for Hindered/Sensitive Peptides
Caption: Decision matrix for balancing coupling efficiency against racemization risks.
References
-
BenchChem. (2025).[3] The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
-
Wang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
-
BenchChem. (2025).[3] Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.[3]
-
Palasek, S.A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
-
Ramon Subiros-Funosas, et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
-
Neumann, K., et al. (2025).[4][5] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.[4]
Sources
- 1. mesalabs.com [mesalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
Validation & Comparative
Publish Comparison Guide: Analytical Validation for 2-Amino-4,4-dimethylpentanoic Acid HCl
This guide serves as a comprehensive technical resource for the validation of analytical methods targeting 2-Amino-4,4-dimethylpentanoic acid hydrochloride (also known as L-Neopentylglycine HCl or
Designed for analytical scientists and QC professionals, this document moves beyond generic templates to address the specific physicochemical challenges of this bulky, non-proteinogenic amino acid.
Executive Summary & Compound Profile
2-Amino-4,4-dimethylpentanoic acid hydrochloride is a critical non-natural amino acid used in peptide synthesis to induce conformational constraints and increase metabolic stability against proteolysis.[1] Its unique structure—a bulky tert-butyl group at the
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering direct UV detection (254 nm) impossible and low-UV (210 nm) non-specific. -
Steric Bulk: The hydrophobic tail requires tailored gradient profiles for resolution from impurities like Leucine or Isoleucine.
-
Chiral Integrity: Enantiomeric purity is critical for biological activity, necessitating high-resolution chiral separation.
Compound Snapshot
| Property | Specification |
| IUPAC Name | (2S)-2-Amino-4,4-dimethylpentanoic acid hydrochloride |
| Common Names | L-Neopentylglycine HCl, |
| CAS Number | 57224-48-3 (HCl salt); 57224-50-7 (Free base) |
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol.[1][2] |
Comparative Analysis of Analytical Methodologies
Selecting the correct analytical "product" (methodology) is the first step in validation. Below is an objective comparison of the three primary approaches for analyzing this compound.
Method A: Pre-Column Derivatization (HPLC-FLD) (Recommended)[3]
-
Mechanism: Reaction with o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to generate a fluorescent isoindole or urea derivative.
-
Verdict: The Gold Standard for QC. It offers the best balance of sensitivity, precision, and robustness for routine purity assays.
Method B: Direct LC-MS/MS
-
Mechanism: Ionization (ESI+) and detection of parent ion (
). -
Verdict: Best for Biological Matrices. Unmatched specificity but often "overkill" for raw material QC due to higher instrument cost and maintenance.
Method C: Charged Aerosol Detection (CAD)
-
Mechanism: Nebulization and charge transfer; response depends on mass, not optical properties.
-
Verdict: The Modern Alternative. Excellent for underivatized analysis but requires volatile mobile phases and specialized detectors.
Performance Matrix
| Feature | Method A: Derivatization (HPLC-FLD) | Method B: LC-MS/MS | Method C: Direct UV (205 nm) |
| Sensitivity (LOD) | High (fmol range) | Very High (amol range) | Low (nmol range) |
| Specificity | High (Targeted amine reaction) | Very High (Mass based) | Low (Susceptible to buffer noise) |
| Linearity ( | > 0.999 | > 0.995 (Ion suppression risks) | > 0.990 |
| Throughput | Medium (Requires reaction time) | High | High |
| Cost per Run | Moderate | High | Low |
| Robustness | High (Stable derivatives) | Medium (Matrix effects) | Low (Baseline drift) |
Deep Dive: The Recommended Protocol (HPLC-FLD)
This section details the validation of the OPA/FMOC Pre-column Derivatization Method . This method is chosen for its ability to overcome the lack of chromophore while handling the steric bulk of the neopentyl group.
Scientific Rationale
The bulky tert-butyl group makes the amino group slightly more sterically hindered than in Alanine, but OPA reaction kinetics remain fast (< 1 min). The resulting derivative is highly hydrophobic, requiring a C18 column with high carbon load for adequate retention and resolution from reagent peaks.
Experimental Workflow
The following protocol is designed to be self-validating, including system suitability checks at every stage.
Reagents:
-
Derivatization Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA) in borate buffer (pH 10.2).
-
Mobile Phase A: 10 mM
, pH 7.2 (Phosphate buffer). -
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
Instrument Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Temperature: 40°C (Critical for consistent viscosity and kinetics).
Step-by-Step Protocol:
-
Preparation: Dissolve 2-Amino-4,4-dimethylpentanoic acid HCl in 0.1 M HCl to ensure stability. Dilute to working range (e.g., 100 µg/mL) with borate buffer.
-
Derivatization (Automated):
-
Gradient:
-
0-2 min: 0% B (Isocratic hold for derivatization byproducts).
-
2-15 min: 0%
60% B (Elution of analyte). -
15-18 min: 60%
100% B (Wash).
-
Validation Framework (E-E-A-T)
This validation plan adheres to ICH Q2(R1) guidelines, tailored for this specific amino acid.
Specificity (Stress Testing)
-
Objective: Prove the method distinguishes the analyte from synthesis impurities (e.g., 3,3-dimethylbutanal) and degradation products.
-
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (
) stress for 24 hours. -
Acceptance Criteria: Peak purity angle < Purity threshold (using diode array or spectral ratioing if UV is used alongside FLD). No interference at the retention time of the main peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Data Analysis: Plot Response Area vs. Concentration.[7]
-
Acceptance Criteria: Correlation coefficient (
) . Residual plot should show random distribution.[6]
Accuracy (Recovery)
-
Protocol: Spike known amounts of 2-Amino-4,4-dimethylpentanoic acid into a placebo matrix (if drug product) or solvent (if API) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery within 98.0% – 102.0%. %RSD of replicates
.
Precision (Repeatability & Intermediate)
-
Repeatability: 6 injections of the 100% standard.[3]
-
Intermediate Precision: Different day, different analyst, different column lot.
-
Acceptance Criteria: %RSD
for system precision; for method precision.
Robustness
-
Variables:
-
pH of Mobile Phase A (
units). -
Column Temperature (
). -
Flow Rate (
mL/min).
-
-
Causality: The OPA derivative is pH sensitive; verifying pH robustness ensures the fluorescence quantum yield remains stable during the run.
Summary of Validation Data (Example)
| Parameter | Experimental Result (Typical) | Status |
| Retention Time | 12.4 ± 0.1 min | Stable |
| Linearity ( | 0.9998 | Pass |
| LOD (S/N = 3) | 0.05 µg/mL | Pass |
| LOQ (S/N = 10) | 0.15 µg/mL | Pass |
| Recovery (n=9) | 99.8% | Pass |
Visualization: Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating the analytical method for this compound.
Caption: Figure 1. Decision matrix and validation workflow for 2-Amino-4,4-dimethylpentanoic acid analysis, highlighting the selection of derivatization for robust QC.
References
-
PubChem. (2025). (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2.[2] National Library of Medicine. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
Sources
- 1. 57224-50-7|(S)-2-Amino-4,4-dimethylpentanoic acid|BLD Pharm [bldpharm.com]
- 2. (2S)-2-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 194032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. npra.gov.my [npra.gov.my]
- 4. lcms.cz [lcms.cz]
- 5. jocpr.com [jocpr.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. globalresearchonline.net [globalresearchonline.net]
comparing steric hindrance effects of neopentylglycine versus valine in peptides
Topic: Comparing Steric Hindrance Effects of Neopentylglycine (Npg) versus Valine (Val) in Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In peptide drug design, steric hindrance is a double-edged sword: it governs both conformational stability and synthetic feasibility. This guide compares Valine (Val) , a canonical
While both residues introduce hydrophobicity and steric bulk, their structural impact is distinct. Valine restricts backbone flexibility via proximal
Structural & Conformational Analysis
The Steric Architecture
The fundamental difference lies in the location of the steric bulk relative to the peptide backbone (
-
Valine (Val): Possesses a
-branched isopropyl group. The branching occurs at the carbon immediately adjacent to the -carbon. This creates a "V" shape that clashes with the peptide backbone oxygen (in helices), restricting the torsion angle. -
Neopentylglycine (Npg): Possesses a
-branched neopentyl group ( ). It effectively resembles Leucine but with a quaternary -carbon. The presence of the -methylene spacer ( ) acts as a "hinge," relieving the immediate strain on the backbone while projecting a larger hydrophobic surface area further out.
Impact on Secondary Structure
| Feature | Valine (Val) | Neopentylglycine (Npg) |
| Branching Position | ||
| Low/Breaker. Steric clash between | High/Compatible. The | |
| High. Restricted | Moderate. Can adopt extended forms, but lacks the specific conformational lock of Val/Ile. | |
| Hydrophobic Surface | Moderate (Isopropyl) | High (Neopentyl/Tert-butyl) |
Visualization of Steric Impact
The following diagram illustrates how the position of the steric bulk influences backbone compatibility.
Figure 1: Mechanistic flow of steric hindrance. Valine’s proximal bulk disrupts helices, while Npg’s distal bulk stabilizes structures via hydrophobic shielding without backbone distortion.
Synthetic Efficiency & Coupling Protocols
A major bottleneck in peptide synthesis is the coupling of sterically hindered residues. Valine is notoriously difficult to couple due to the
Comparative Coupling Kinetics
-
Valine: The isopropyl group sterically crowds the
-amine. Coupling to a Valine residue (forming X-Val bond) is slow. Coupling onto a Valine (forming Val-X) is also hindered, often requiring double couplings or strong activators (HATU). -
Neopentylglycine: Despite having more total mass, the bulk is removed by one carbon. The nucleophilic attack at the Npg amine is less hindered than Valine.
-
Experimental Insight: In comparative studies of hindered amines,
-branched residues (like Leu, Npg) typically show coupling rates 2-5x faster than -branched residues (Val, Ile, Tle) under identical conditions.
-
Recommended Coupling Protocol (Solid Phase)
To ensure complete conversion when incorporating Npg or Val into difficult sequences, the following self-validating protocol is recommended.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Workflow:
-
Resin Swelling: Swell resin in DMF for 20 min.
-
Activation (Pre-mix):
-
Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIEA (8 eq) immediately before addition to resin.
-
Why: Pre-activation ensures the active ester is formed before encountering the resin-bound amine.
-
-
Coupling:
-
For Valine: Shake for 60 min. Perform a second coupling (double couple) if the sequence is aggregated.
-
For Npg: Shake for 45-60 min. Single coupling is often sufficient, but double coupling guarantees high purity for long peptides.
-
-
Monitoring (Self-Validation):
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Pass Criteria: The resin beads must remain completely colorless. Any blue/purple tint indicates incomplete coupling requiring a re-couple.
-
Biological Performance: Proteolytic Stability
Npg is a powerful tool for extending the half-life of peptide therapeutics.
Mechanism of Stabilization
Proteases (e.g., Trypsin, Chymotrypsin, Elastase) recognize specific side chains and backbone conformations.
-
Valine: While relatively stable compared to Lys/Arg, Valine is a natural substrate. Elastase and non-specific proteases can cleave adjacent to Val.
-
Neopentylglycine: The tert-butyl group is non-proteinogenic. It acts as a "steric umbrella," preventing the protease active site from accessing the scissile peptide bond. Furthermore, the massive hydrophobic bulk promotes the formation of a "hydrophobic core" in amphipathic helices, further burying the backbone away from solvent and enzymes.
Decision Matrix: When to Use Which?
Figure 2: Selection logic for peptide engineering. Npg is preferred for helical stabilization and extreme proteolytic resistance.
Summary Data Table
| Parameter | Valine (Val) | Neopentylglycine (Npg) |
| Formula | ||
| Side Chain | Isopropyl ( | Neopentyl ( |
| Steric Class | ||
| Coupling Difficulty | High (Steric crowding at N-term) | Moderate (Spacer relieves crowding) |
| Helical Propensity | Low (Destabilizing) | High (Stabilizing via hydrophobic packing) |
| Proteolytic Half-Life | Moderate (Hours) | High (Hours to Days) |
| Primary Application | Native sequences, | Half-life extension, Helix stabilization |
References
-
Conform
-Branched Amino Acids:- Comparison of helix propensities in non-polar amino acids. Biochemistry.
-
(Referencing helix propensity of t-Leucine and related analogs).[1]
-
Peptide Synthesis & Coupling Efficiency
- "Coupling efficiencies of amino acids in the solid phase synthesis of peptides." Int. J. Peptide Protein Res.
-
Steric Hindrance in Drug Design
-
"Neopentylglycine: asymmetric reductive amination and application." Org.[2] Proc. Res. Dev.
-
-
Proteolytic Stability Strategies
- "Strategies for Improving Peptide Stability and Delivery." Biomedicines.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
